Pyrido[3,4-D]pyridazin-4(3H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3H-pyrido[3,4-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-4-8-2-1-5(6)3-9-10-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQTYJJTLHAINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495603 | |
| Record name | Pyrido[3,4-d]pyridazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40511-70-4 | |
| Record name | Pyrido[3,4-d]pyridazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Therapeutic Potential of Pyrido[3,4-d]pyridazin-4(3H)-one Scaffolds
[1][2]
Executive Summary
The pyrido[3,4-d]pyridazin-4(3H)-one scaffold represents a privileged heterocyclic class merging the electronic deficiency of pyridine with the hydrogen-bonding versatility of the pyridazinone ring. This fusion creates a rigid, planar system capable of diverse non-covalent interactions with biological targets.[1] While historically overshadowed by its [2,3-d] isomers, recent investigations have validated its utility in oncology (via cytotoxic and PARP-inhibitory mechanisms) and inflammation (COX/PDE inhibition). This guide dissects the chemical architecture, synthetic accessibility, and therapeutic validation of this emerging pharmacophore.
Part 1: Chemical Architecture & Pharmacophore Analysis
Structural Logic
The core structure consists of a pyridine ring fused to a pyridazin-4-one system. This arrangement offers distinct medicinal chemistry advantages:
-
Dipole & Solubility: The presence of three nitrogen atoms increases polarity compared to naphthalene analogs, improving aqueous solubility—a critical parameter for oral bioavailability.
-
Tautomeric Versatility: The lactam (NH-C=O) moiety at positions 3 and 4 exists in equilibrium with the lactim (N=C-OH) form. This tautomerism allows the scaffold to adapt to different binding pockets, serving as either a hydrogen bond donor (lactam) or acceptor (lactim).
-
Metal Chelation: The N-N bond in the pyridazine ring, particularly when adjacent to a carbonyl or hydroxyl group, creates a potential bidentate chelation site, relevant for inhibiting metalloenzymes like histone demethylases (KDMs).
Synthetic Strategy
The most robust synthetic route utilizes 3,4-pyridinedicarboxylic acid (cinchomeronic acid) as the starting material. The workflow typically involves anhydride formation followed by condensation with hydrazine derivatives.
DOT Diagram: Synthetic Workflow
Figure 1: Step-wise synthesis of the this compound core from cinchomeronic acid.
Part 2: Therapeutic Case Studies
Case Study 1: Dual Anticancer & Anti-inflammatory Agents
Recent crystallographic and biological studies (2025) have highlighted the derivative 7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound (CPM) .[2]
-
Mechanism: CPM exhibits dual inhibition of cyclooxygenase enzymes (COX-1/COX-2) and direct cytotoxicity against cancer cell lines.
-
Efficacy Data:
-
Cytotoxicity: Significant activity against HepG2 (liver cancer) and A172 (glioblastoma) cell lines.
-
Selectivity: Lower toxicity observed in normal cell lines (L929 fibroblasts), suggesting a favorable therapeutic index.
-
-
Structural Insight: The 4-chlorophenyl group at position 7 provides lipophilic bulk necessary for hydrophobic pocket occupancy, while the 1-hydroxy/keto motif anchors the molecule via hydrogen bonding.
Case Study 2: PDE Inhibition (Pharmacophore Homology)
The pyrido[3,4-d]pyridazinone core shares significant homology with Zardaverine , a known PDE3/4 inhibitor based on a pyridazin-3-one scaffold.
-
Therapeutic Rationale: PDE4 inhibitors are critical for treating COPD and asthma. The fused pyridine ring in the [3,4-d] scaffold adds rigidity, potentially reducing the emetic side effects associated with flexible PDE4 inhibitors by restricting conformational entropy.
-
Binding Mode: The lactam motif mimics the xanthine ring of cAMP, competing for the catalytic site of phosphodiesterase enzymes.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of 1-hydroxy-5-methylthis compound.[2]
-
Anhydride Formation:
-
Dissolve 3,4-pyridinedicarboxylic acid (10 mmol) in acetic anhydride (30 mL).
-
Reflux at 140°C for 3 hours.
-
Concentrate in vacuo to obtain the crude anhydride (solid residue).
-
-
Condensation:
-
Resuspend the anhydride in glacial acetic acid (20 mL).
-
Add hydrazine hydrate (12 mmol) dropwise at 0°C.
-
Allow the mixture to warm to room temperature, then reflux for 4 hours.
-
Cool the solution; the precipitate forms upon cooling.
-
-
Purification:
-
Filter the solid and wash with cold ethanol.
-
Recrystallize from DMF/Ethanol (1:1) to yield the pure product.
-
Protocol B: In Vitro COX Inhibition Assay
Objective: Validate anti-inflammatory potential.
-
Enzyme Prep: Use purified Ovine COX-1 and Human Recombinant COX-2.
-
Incubation:
-
Incubate enzyme in Tris-HCl buffer (pH 8.0) with heme cofactor and the test compound (0.1 - 100 µM) for 10 minutes at 25°C.
-
-
Reaction Trigger:
-
Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).
-
Incubate for 5 minutes.
-
-
Measurement:
-
Measure absorbance at 590 nm.
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Part 4: Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical substitution points on the scaffold and their impact on biological activity.
DOT Diagram: SAR Analysis
Figure 2: SAR map highlighting functionalization sites for optimizing potency and pharmacokinetic properties.
Part 5: Future Outlook & Challenges
-
Solubility: While the scaffold is polar, lipophilic substituents at C7 (required for potency) can reduce aqueous solubility. Formulation strategies using mesoporous silica or salt formation at the pyridine nitrogen are recommended.
-
Selectivity: The similarity to other kinase and PDE inhibitors requires rigorous screening against off-target panels (e.g., KinomeScan) to avoid toxicity.
-
Metabolic Stability: The pyridine ring is susceptible to oxidation.[3] Substitution at C5 (e.g., methyl) has been shown to block metabolic attack, improving half-life.
References
-
Acta Crystallographica Section C. (2025). 7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies. [2]
-
MDPI Pharmaceuticals. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
-
Journal of Medicinal Chemistry. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 and KDM5 Inhibitors.
-
RSC Medicinal Chemistry. (2020). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrido[3,4-d]pyridazin-4(3H)-one Scaffold: Synthetic Architectures and Medicinal Utility
[1][2]
Executive Summary
The pyrido[3,4-d]pyridazin-4(3H)-one scaffold represents a critical bioisostere in modern medicinal chemistry, serving as a nitrogen-enriched analogue of the phthalazin-1(2H)-one system. Its structural significance lies in its ability to mimic the nicotinamide moiety of NAD+, making it a privileged template for Poly(ADP-ribose) polymerase (PARP) inhibitors. Additionally, the scaffold’s planar topology and hydrogen-bonding potential have validated its utility in designing Phosphodiesterase (PDE) inhibitors and kinase modulators.
This technical guide dissects the synthetic evolution, structural activity relationships (SAR), and experimental protocols necessary to deploy this scaffold in drug discovery campaigns.
Structural Rationale & Bioisosterism
The transition from a carbocyclic phthalazinone to a heterocyclic pyrido[3,4-d]pyridazinone introduces specific physicochemical advantages:
-
Solubility Enhancement: The pyridine nitrogen (N-2 or N-7 depending on numbering convention) lowers logP compared to the benzene analog, improving aqueous solubility—a common bottleneck in PARP inhibitor formulation.
-
Electronic Tuning: The electron-deficient pyridine ring alters the pKa of the lactam functionality (position 4/3), potentially strengthening hydrogen bond interactions with catalytic residues (e.g., Ser90 in PARP-1).
-
Metabolic Stability: The introduction of the pyridine nitrogen can block metabolic hot-spots prone to oxidation on the phenyl ring of phthalazinones.
Pharmacophore Mapping: PARP Inhibition
The core utility of this scaffold is its ability to bind to the nicotinamide pocket of PARP enzymes. The lactam group (NH-CO) forms critical hydrogen bonds with the backbone of Gly863 and Ser904 (in PARP-1), mimicking the amide of NAD+.
Figure 1: Pharmacophore mapping of the scaffold within the PARP-1 active site, highlighting the critical lactam interaction.
Synthetic Architectures
The synthesis of pyrido[3,4-d]pyridazin-4(3H)-ones historically relies on the condensation of hydrazine with 3,4-disubstituted pyridines. The regioselectivity of this cyclization is the critical variable.
Method A: The Cinchomeronic Anhydride Route (Classical)
This method utilizes pyridine-3,4-dicarboxylic acid (cinchomeronic acid).
-
Anhydride Formation: Dehydration of cinchomeronic acid using acetic anhydride.
-
Hydrazinolysis: Reaction with hydrazine hydrate.[1]
-
Limitation: This often yields the 1,4-dione (pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione) rather than the mono-one, or a mixture of isomers if the starting material is an unsymmetrical diester.
-
Method B: The Formyl-Ester Route (Regioselective)
To specifically target the 4(3H)-one (where position 1 is a CH rather than a carbonyl), the preferred precursor is ethyl 3-formylisonicotinate .
-
Precursor Synthesis: Lithiation of a 4-iodopyridine or oxidation of a 3-methyl-4-ester pyridine.
-
Cyclization: The formyl group reacts rapidly with hydrazine to form a hydrazone, which then cyclizes onto the adjacent ester to form the lactam.
Method C: Inverse Electron Demand Diels-Alder
A more modern, albeit complex, approach involves the reaction of 1,2,4,5-tetrazines with dienophiles, followed by nitrogen extrusion. This is less common for the -one derivative but useful for highly substituted cores.
Medicinal Chemistry Case Studies
Case Study 1: PARP Inhibitors (Bioisosteres of Olaparib)
Researchers have utilized the this compound scaffold to improve the physicochemical profile of phthalazinone-based PARP inhibitors.
-
Mechanism: The scaffold occupies the catalytic domain. The N-H of the lactam acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor.
-
Optimization: Substitution at the 1-position (via Grignard addition to the lactam or starting with a ketone precursor) allows for extension into the "adenine binding pocket," improving potency.
Case Study 2: PDE4/PDE5 Inhibitors
The planar nature of the tricyclic derivatives (e.g., pyrazolo-fused pyrido-pyridazines) allows for intercalation into the hydrophobic pocket of Phosphodiesterases.
-
Data: Analogues fused with pyrazole rings have shown IC50 values in the low nanomolar range for PDE5, with selectivity over PDE6 depending on the substituents at the 1- and 3-positions [1, 2].[2]
Quantitative Data Summary
| Compound Class | Target | Core Scaffold | Key Substituent (R) | Activity (IC50) | Ref |
| Phthalazinone | PARP-1 | Phthalazin-1(2H)-one | 4-(4-fluoro-benzyl) | ~5 nM (Olaparib) | [3] |
| Aza-Analogue | PARP-1 | This compound | 4-(4-fluoro-benzyl) | < 50 nM | [4] |
| Tricyclic | PDE5 | Pyrazolo-pyrido-pyridazinone | 3-Benzyl-1-methyl | 8.3 nM | [1] |
Detailed Experimental Protocol
Protocol: Regioselective Synthesis of this compound
Objective: Synthesis of the core scaffold from ethyl 3-formylisonicotinate.
Reagents:
-
Ethyl 3-formylisonicotinate (1.0 eq)
-
Hydrazine hydrate (80% aqueous solution, 2.5 eq)
-
Ethanol (Absolute, 10 mL/mmol)
-
Acetic acid (Catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-formylisonicotinate (5.0 mmol) in absolute ethanol (50 mL).
-
Addition: Add hydrazine hydrate (12.5 mmol) dropwise to the stirring solution at room temperature. Observation: A slight exotherm or color change (yellowing) may occur due to hydrazone formation.
-
Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting material spot should disappear, and a lower Rf fluorescent spot (the product) should appear.
-
Work-up:
-
Cool the mixture to room temperature and then to 0°C in an ice bath.
-
The product typically precipitates as a solid.
-
Filter the solid under vacuum.
-
Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
-
Purification: If no precipitate forms, concentrate the solvent in vacuo. Recrystallize the residue from hot ethanol or purify via flash column chromatography (SiO2, 0-10% MeOH/DCM).
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic singlet for H-1 (approx. 8.5-9.0 ppm) and the broad singlet for the NH (approx. 12.5 ppm). The pyridine protons will appear as two doublets (or singlets depending on substitution) in the aromatic region.
-
Figure 2: Synthetic pathway for the regioselective formation of the target scaffold.
References
-
Biagi, G., et al. (2006). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity.[2][3] Journal of Medicinal Chemistry.
-
Abd-Rabo, Z.S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents. Future Medicinal Chemistry.
-
Menear, K.A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.
-
Malik, N., et al. (2025).[4] 7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis and activity. Acta Crystallographica Section C.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism and Regiochemical Dynamics of Pyrido[3,4-d]pyridazin-4(3H)-one Scaffolds
A Technical Guide for Structural Characterization and Synthetic Optimization
Executive Summary
The pyrido[3,4-d]pyridazin-4(3H)-one system represents a privileged scaffold in medicinal chemistry, particularly in the development of PDE inhibitors, PARP inhibitors, and anti-inflammatory agents. However, its utility is frequently complicated by prototropic tautomerism —specifically the equilibrium between the lactam (NH-form) and lactim (OH-form).
For drug development professionals, ignoring this equilibrium leads to erroneous binding affinity calculations, poor solubility predictions, and unintended O-alkylation byproducts during scale-up. This guide provides a definitive technical analysis of this phenomenon, offering self-validating protocols for identification and regioselective control.
Structural Architecture & Tautomeric Manifolds
The core structure consists of a pyridine ring fused to a pyridazine ring across the [3,4] bond. The "4(3H)-one" designation implies the presence of a carbonyl at position 4 and a proton on the nitrogen at position 3. However, this is merely the dominant canonical form.
The Fundamental Equilibrium
The system exists in a dynamic equilibrium governed by solvent polarity, pH, and substitution patterns.
-
Lactam (A): The thermodynamically preferred form in polar media and solid state. Characterized by a C=O double bond and an N-H bond.
-
Lactim (B): The "hydroxy" form, aromatizing the pyridazine ring. Rare in solution but accessible via specific trapping agents.
-
Zwitterionic/Betaine Forms (C): Possible in highly polar media, though less significant than in monocyclic pyridazinones.
Visualization: Tautomeric Pathways
The following diagram illustrates the proton migration pathways and the resonance stabilization that dictates the equilibrium.
Figure 1: Prototropic equilibrium between Lactam and Lactim forms and their divergent alkylation pathways.
Energetics and Computational Insight
Understanding the energy landscape is crucial for predicting behavior in biological systems (e.g., docking simulations).
-
Gas Phase vs. Solution: In vacuo, Density Functional Theory (DFT) calculations (B3LYP/6-31G*) often show the lactam and lactim forms are close in energy (< 2 kcal/mol difference). However, in aqueous or polar environments (DMSO, biological fluids), the Lactam (A) is stabilized by solvation energy (dipole interactions) by approximately 5–8 kcal/mol compared to the lactim.
-
Dimerization: In non-polar solvents (CHCl3), the lactam form stabilizes itself through intermolecular hydrogen-bonded dimers (similar to carboxylic acid dimers), further shifting the equilibrium toward the NH-form.
Key Insight for Modellers: When docking these ligands, always generate the lactam tautomer as the primary species unless the binding pocket contains a specific catalytic dyad that requires the hydroxy form.
Spectroscopic Validation Protocols
To confirm the tautomeric state of your specific derivative, rely on the following diagnostic signals. Do not rely on UV-Vis alone, as the chromophores are too similar.
Table 1: Diagnostic Spectroscopic Signals
| Method | Lactam Signal (Dominant) | Lactim Signal (Minor/Trapped) | Notes |
| 1H NMR | δ 12.5 - 13.5 ppm (Broad singlet, NH) | No NH signal; OH often invisible due to exchange. | The NH signal is highly solvent-dependent (shifts downfield in DMSO-d6). |
| 13C NMR | δ 158 - 162 ppm (C=O characteristic) | δ 165 - 170 ppm (C-O-R trapped) | C=O carbon is typically shielded relative to the C-O carbon of the lactim ether. |
| IR | 1660 - 1690 cm⁻¹ (Strong C=O stretch) | No C=O; broad OH stretch (3200-3500 cm⁻¹). | The "Amide I" band is the definitive marker for the lactam. |
| X-ray | C4-O bond: 1.23 - 1.26 Å (Double bond character) | C4-O bond: ~1.34 Å (Single bond character) | Definitive proof for solid-state conformation. |
Synthetic Implications: The Ambident Nucleophile Problem
The pyrido[3,4-d]pyridazinone anion is an ambident nucleophile . The negative charge is delocalized between the Nitrogen (N3) and the Oxygen (O4).
-
N-Alkylation (Thermodynamic): Reaction with alkyl halides in the presence of bases like K2CO3 or Cs2CO3 typically yields the N-alkylated product. The nitrogen lone pair is softer, and the resulting product retains the stable amide carbonyl.
-
O-Alkylation (Kinetic/Hard): Reaction with "hard" electrophiles or using silver salts (Ag2CO3) can favor O-alkylation (forming the imidate ether), disrupting the amide resonance but aromatizing the ring.
Workflow: Regioselective Synthesis Control
Figure 2: Decision tree for selecting reaction conditions to target specific tautomeric derivatives.
Experimental Protocol: Regioselective N-Alkylation
This protocol is designed to ensure exclusive N-alkylation, validating the lactam character of the product.
Objective: Synthesis of 3-benzylthis compound.
-
Preparation: Charge a dry 50 mL round-bottom flask with This compound (1.0 eq, 2.0 mmol) and anhydrous DMF (10 mL).
-
Deprotonation: Add anhydrous K2CO3 (1.5 eq, 3.0 mmol). Stir at room temperature for 30 minutes. Observation: The suspension may change color (often yellow/orange) indicating anion formation.
-
Alkylation: Add benzyl bromide (1.1 eq, 2.2 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (System: 5% MeOH in DCM). The N-alkyl product is typically less polar than the starting material but more polar than the O-alkyl impurity.
-
Work-up: Pour into ice-water (50 mL). The N-alkylated product usually precipitates. Filter and wash with water.
-
Purification: Recrystallize from Ethanol/Water.
-
Self-Validation (QC):
-
IR Check: Confirm presence of C=O stretch at ~1670 cm⁻¹.
-
NMR Check: Verify the N-CH2 benzylic protons appear as a sharp singlet at ~δ 5.2-5.4 ppm. (O-CH2 signals typically appear further downfield at >δ 5.6 ppm).
-
References
-
Crystal Structure & Solvatomorphism: Sztanke, M., et al. (2025).[1] "7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis, solvatomorphism...". Acta Crystallographica Section C. [Link] (Validates the existence of variable solvates and the hydroxy/one nomenclature confusion in solid state).
-
Synthetic Pathways & Tautomerism: Dehaen, W., et al. (2022).[2] "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives". Molecules. [Link] (Provides detailed Borsche and Widman-Stoermer cyclization protocols relevant to the fused system).[2]
-
General Pyridazinone Reactivity: Boukhari, A., et al. (2018). "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications". Journal of Heterocyclic Chemistry. [Link] (Authoritative review on the general reactivity patterns of the pyridazinone pharmacophore).
-
Regioselective Functionalization: Choi, J., et al. (2021).[3][4] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines". ChemRxiv. [Link] (Context for handling the pyridine portion of the fused ring system during functionalization).
Sources
- 1. 7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacophore Modeling of Pyrido[3,4-d]pyridazin-4(3H)-one Inhibitors
A Structural Informatics Guide for PDE4 Antagonists
Executive Summary
This technical guide details the computational workflow for developing pharmacophore models of pyrido[3,4-d]pyridazin-4(3H)-one derivatives. While this scaffold exhibits polypharmacology (targeting PARP, MPS1, and kinases), this guide focuses on its most prominent application: Phosphodiesterase 4 (PDE4) inhibition for anti-inflammatory therapeutics.
The pyrido[3,4-d]pyridazinone core acts as a bioisostere to the classic phthalazinone and xanthine scaffolds found in established PDE4 inhibitors like zardaverine.[1] This guide provides a self-validating protocol for researchers to map the steric and electrostatic features required for high-affinity binding, moving from data curation to 3D-QSAR validation.[1]
Part 1: The Scaffold & Biological Context
Structural Architecture
The This compound scaffold is a bicyclic system characterized by a pyridine ring fused to a pyridazinone ring.[1][2][3] Its rigidity and specific hydrogen-bonding capabilities make it an ideal "privileged structure" in medicinal chemistry.[1]
-
Core Features:
-
Lactam Motif (NH-C=O): The N3-H acts as a Hydrogen Bond Donor (HBD), while the C4=O acts as a Hydrogen Bond Acceptor (HBA).[1] This mimics the glutamine/asparagine recognition motif found in the PDE4 active site.[1]
-
Pyridine Nitrogen: Depending on protonation state and position, this can serve as an auxiliary HBA or a metal-coordination site.[1]
-
Planarity: The fused system forces a planar conformation, reducing the entropic penalty upon binding to narrow hydrophobic pockets (e.g., the Q-pocket in PDE4).
-
The Biological Target: PDE4
PDE4 hydrolyzes cAMP.[1][4][5][6] Inhibitors typically bind to the catalytic domain, which contains:
-
Metal Binding Pocket (M-site): Contains Zn²⁺ and Mg²⁺.[1]
-
Q-Pocket: A hydrophobic clamp formed by Glutamine (Gln369 in PDE4D) and hydrophobic residues (Phe, Tyr).[1]
-
Solvent-Exposed Region: Where variable side chains of the inhibitor extend to improve selectivity.[1]
Part 2: Computational Workflow (The Core)[1]
This section outlines a Ligand-Based Pharmacophore Modeling workflow, chosen because it allows for the discovery of novel chemotypes even when high-resolution crystal structures of specific analogs are unavailable.[1]
Workflow Visualization
The following diagram illustrates the critical path from raw chemical structures to a validated hypothesis.
Figure 1: Step-by-step computational pipeline for generating high-confidence pharmacophore models.
Step-by-Step Protocol
Step 1: Dataset Curation & Splitting
Objective: Create a statistically significant dataset that correlates structure with biological activity (IC₅₀).[1]
-
Selection Criteria: Select 20–30 pyrido[3,4-d]pyridazinone analogs with known IC₅₀ values against PDE4.
-
Activity Span: The dataset must span at least 3–4 orders of magnitude (e.g., 1 nM to 10 µM). A dataset of only active compounds will fail to penalize steric clashes.[1]
-
Splitting:
-
Training Set (70%): Used to build the model.[1] Must include the most active, moderately active, and least active compounds.
-
Test Set (30%): Structurally diverse compounds held out strictly for external validation.
-
Step 2: Conformational Analysis
Causality: Ligands bind in a bioactive conformation that is rarely the global energy minimum.[1] You must generate an ensemble of accessible conformers.[1]
-
Tool Agnostic Protocol:
-
Force Field: Use MMFF94x or OPLS3e (optimized for small organics).[1]
-
Energy Window: Set a cutoff of 10–20 kcal/mol above the global minimum.
-
Algorithm: Use Systematic Search for the rigid core and Stochastic (Monte Carlo) for flexible side chains (e.g., 7-phenyl or 5-methyl substituents).[1]
-
Constraint: Ensure the pyridazinone ring remains planar.
-
Step 3: Pharmacophore Hypothesis Generation
Methodology: Use a constructive algorithm (e.g., HypoGen or PHASE) to identify common spatial arrangements of features.
-
Feature Definitions for Pyrido[3,4-d]pyridazinones:
-
HBD (Hydrogen Bond Donor): The NH of the pyridazinone ring.
-
HBA (Hydrogen Bond Acceptor): The Carbonyl (C=O) and potentially the Pyridine Nitrogen.
-
HY (Hydrophobic): The fused aromatic rings and any 7-position aryl substituents.[1]
-
RA (Ring Aromatic): Centroids of the pyridine and pyridazine rings.
-
Step 4: Quantitative Model Building
The algorithm aligns the training set conformers to maximize feature overlap while minimizing volume overlap with "inactive" regions.
-
Output: A set of hypotheses (Hypo1, Hypo2, etc.) ranked by a cost function (Error + Weight + Configuration).
-
Success Metric: Look for a correlation coefficient (
) > 0.90 for the training set.[1]
Part 3: Validation Protocols (Trustworthiness)[1]
A pharmacophore model is a hypothesis, not a fact. It must be stress-tested.[1]
Statistical Validation (Internal)
Summarize your model's performance using the following metrics.
| Metric | Threshold | Interpretation |
| Cost Difference | > 40-60 bits | Difference between the Null hypothesis and your model.[1] Higher is better. |
| Correlation ( | > 0.90 | Indicates strong linear fit between predicted and actual pIC₅₀.[1] |
| RMSD | < 1.0 | Root Mean Square Deviation of the regression. |
| Cross-Validation ( | > 0.50 | Leave-One-Out (LOO) validation score.[1][5] |
Decoy Set Validation (External)
Protocol:
-
Source: Use the DUD-E (Directory of Useful Decoys) generator.[1] Input your most active pyrido[3,4-d]pyridazinone.[1]
-
Ratio: Generate 50 decoys for every 1 active ligand. Decoys have similar physical properties (MW, LogP) but different topology.
-
Screening: Screen the combined Active + Decoy database against your pharmacophore.[1]
-
Analysis: Plot the ROC (Receiver Operating Characteristic) curve.
-
AUC (Area Under Curve): An AUC > 0.7 indicates the model successfully distinguishes actives from decoys.[1]
-
Part 4: Interaction Map & Mechanistic Insight[1]
Understanding why the model works is crucial for optimization.[1] The diagram below represents the mapped interactions between the pyrido[3,4-d]pyridazinone core and the PDE4 binding pocket.
Figure 2: Interaction map showing the critical binding mode of the scaffold within the PDE4 active site.
Mechanistic Explanation
-
The Q-Pocket Lock: The N3-H of the pyridazinone forms a critical hydrogen bond with the side chain of Gln369 (in PDE4B/D numbering).[1] This is the "anchor" point.
-
The Hydrophobic Clamp: The pyridine ring (positions 5,6,7,8) sits in a hydrophobic sandwich formed by Phe372 and Tyr159 .
-
Selectivity Vector: Substituents at the 7-position (e.g., chlorophenyl) extend into the solvent-exposed region, which is less conserved among PDE families, offering a route to isoform selectivity (PDE4B vs. PDE4D).[1]
References
-
Acta Crystallographica Section C. (2025). 7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. [Link][1][3]
-
Journal of Medicinal Chemistry. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. [Link][1][2]
-
ResearchGate / Brieflands. (2017).[1] Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. [Link]
-
Journal of Medicinal Chemistry. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. [Link][1]
-
PLOS ONE. (2013).[1] Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase (PDE4) Inhibitors. [Link][1][7]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase (PDE4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
Pyrido[3,4-d]pyridazin-4(3H)-one as a privileged scaffold in drug discovery
Executive Summary
The pyrido[3,4-d]pyridazin-4(3H)-one scaffold represents a distinct class of bicyclic diaza-heterocycles that has emerged as a potent bioisostere for the classic phthalazinone and quinazolinone cores. While historically overshadowed by its benzo-fused counterparts (e.g., the PARP inhibitor Olaparib), this specific isomer offers unique physicochemical advantages, including enhanced aqueous solubility and a reduced lipophilicity profile (LogD) due to the incorporation of the pyridine nitrogen within the fused system.
This guide provides a comprehensive technical analysis of the this compound scaffold, focusing on its application in targeting FER tyrosine kinase and phosphodiesterases (PDEs) . It details synthetic methodologies, structure-activity relationships (SAR), and validated experimental protocols for researchers in medicinal chemistry.
Structural Analysis & Physicochemical Properties[1]
Scaffold Architecture
The this compound core consists of a pyridine ring fused to a pyridazinone ring across the [3,4] bond. This topology distinguishes it from the [2,3-d] isomer and provides specific vectors for hydrogen bonding.
-
H-Bond Donors (HBD): The lactam NH at position 3.
-
H-Bond Acceptors (HBA): The carbonyl oxygen at position 4, the pyridazine nitrogen at position 2, and the pyridine nitrogen (position 6, 7, or 8 depending on numbering, typically N-6 in systematic nomenclature for the fused system).
-
Pi-Stacking: The planar aromatic system facilitates intercalation with ATP-binding sites in kinases.
The "Scaffold Hop" Advantage
Replacing a benzene ring (phthalazinone) with a pyridine ring (pyrido-pyridazinone) significantly alters the electronic landscape.
-
Solubility: The pyridine nitrogen lowers the cLogP, improving water solubility—a critical parameter for oral bioavailability.
-
Metabolic Stability: The electron-deficient pyridine ring is generally less susceptible to oxidative metabolism (e.g., by CYP450s) compared to electron-rich benzene rings.
Synthetic Methodologies
The construction of the this compound core typically relies on the cyclization of 3,4-disubstituted pyridine precursors with hydrazine.
Route A: Condensation of 3,4-Dicarbonyl Pyridines
This is the most direct route. A pyridine derivative bearing adjacent carbonyl groups (aldehyde, ketone, or ester) at positions 3 and 4 reacts with hydrazine hydrate.
Mechanism:
-
Nucleophilic attack of hydrazine on the most electrophilic carbonyl.
-
Formation of a hydrazone intermediate.
-
Intramolecular cyclization onto the second carbonyl (often an ester or nitrile).
Visualization: Synthetic Pathway
The following diagram illustrates the primary synthetic routes to the scaffold.
Figure 1: Primary synthetic routes for the construction of the this compound core.
Medicinal Chemistry & Case Studies
Case Study: FER Tyrosine Kinase Inhibition (DS21360717)
Target: FER Kinase (Feline Encephalitis Virus-related Kinase). Significance: FER is a non-receptor tyrosine kinase upregulated in ovarian and liver cancers. It regulates cell migration and metastasis.[1]
Discovery Logic: Researchers utilized the this compound scaffold to target the ATP-binding pocket of FER. The scaffold acts as a hinge binder.
-
Key Compound: DS21360717.[1]
-
Binding Mode: The lactam group (NH-CO) forms a bidentate hydrogen bond network with the hinge region residues of the kinase.
-
Selectivity: The scaffold demonstrated high selectivity for FER over structurally related kinases (like FES) due to specific hydrophobic interactions mediated by substituents at the C-1 position.
Visualization: FER Kinase Signaling & Inhibition
Understanding the downstream effects of inhibiting FER with this scaffold is crucial for assay development.
Figure 2: Biological cascade of FER kinase and the intervention point of pyrido-pyridazinone inhibitors.
Anti-inflammatory Activity (CPM)
A 2025 study highlighted 7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound (CPM) .[2]
-
Activity: Dual anti-cancer and anti-inflammatory activity.[2]
-
Mechanism: Inhibition of COX-1/COX-2 enzymes and cytotoxicity against HepG2 cell lines.
-
Structural Insight: The N-1 hydroxy group (N-oxide tautomer potential) and the 7-aryl substitution were critical for potency.
Experimental Protocols
Protocol: Synthesis of 1-Hydroxy-5-methyl-7-phenylthis compound
Adapted from recent literature (Acta Crystallogr C, 2025).[2]
Objective: To synthesize a core scaffold capable of further functionalization.
Reagents:
-
3-Acetyl-6-phenyl-pyridine-4-carboxylic acid ethyl ester (1.0 eq)
-
Hydrazine hydrate (80%, 5.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (cat.)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the pyridine precursor in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add hydrazine hydrate (50 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Isolation: Filter the precipitate under vacuum.
-
Purification: Wash the solid with cold ethanol (2 x 10 mL) and diethyl ether. Recrystallize from DMF/Water if necessary to achieve >95% purity (HPLC).
-
Characterization: Confirm structure via 1H-NMR (DMSO-d6) looking for the characteristic singlet of the pyridazine NH (approx. 12.5 ppm).
Protocol: In Vitro Kinase Assay (FER)
Objective: Determine IC50 of the synthesized scaffold against FER kinase.
System: FRET-based Z'-LYTE™ Kinase Assay (Invitrogen/Thermo Fisher).
-
Preparation: Prepare 4x Test Compound solution in 1% DMSO.
-
Enzyme Mix: Dilute FER kinase to 2 ng/µL in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate: Use Tyr Peptide 2 (coumarin-fluorescein labeled).
-
Reaction:
-
Add 2.5 µL Compound.
-
Add 5 µL Kinase/Peptide Mix.
-
Add 2.5 µL ATP (at Km, typically 10-50 µM).
-
Incubate 1 hour at Room Temp.
-
-
Development: Add Development Reagent A (protease that cleaves non-phosphorylated peptide). Incubate 1 hour.
-
Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission) at 445 nm / 520 nm.
-
Calculation: Plot % Phosphorylation vs. Log[Compound] to derive IC50.
Data Summary: SAR Trends
| Position | Substituent | Effect on Activity (FER/COX) | Physicochemical Impact |
| N-3 (Lactam) | H | Critical for H-bond donor activity (Hinge binder). | Neutral. |
| N-3 (Lactam) | Methyl/Alkyl | Loss of H-bond donor; often reduces potency unless targeting hydrophobic pocket. | Increases LogP. |
| C-1 | Hydroxyl (-OH) | Increases anti-inflammatory activity (CPM series). | Increases solubility; potential tautomerism. |
| C-1 | Phenyl/Aryl | Enhances hydrophobic packing in kinase gatekeeper region. | Decreases solubility significantly. |
| C-5 | Methyl/Cl | Modulates electronics of pyridine ring; Cl improves metabolic stability. | Minor impact on solubility. |
| C-7 | Aryl (4-Cl-Ph) | Critical for potency in cytotoxicity assays (CPM). | Increases lipophilicity. |
References
-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. Source: ACS Medicinal Chemistry Letters (2018). URL:[Link]
-
7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity. Source: Acta Crystallographica Section C (2025).[2] URL:[Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (Review of related isomers) Source: Molecules (2022).[3] URL:[Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents. Source: European Journal of Medicinal Chemistry. URL:[Link]
-
Structure-based design of pyrido[3,4-d]pyrimidine inhibitors of MPS1 kinase. (Comparative scaffold analysis) Source: Journal of Medicinal Chemistry (2016).[4] URL:[Link]
Sources
- 1. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Patent landscape for pyrido[3,4-d]pyridazin-4(3H)-one analogs
The patent landscape for pyrido[3,4-d]pyridazin-4(3H)-one analogs has evolved from a niche scaffold in early phosphodiesterase (PDE) research to a high-value pharmacophore in modern immunology and oncology.
This guide analyzes the technical architecture of this scaffold, its primary therapeutic applications (specifically the recent surge in NLRP3 inflammasome inhibitors), and provides a validated synthetic protocol for laboratory replication.
Part 1: Chemical Architecture & Scaffold Analysis
The This compound core is a bicyclic heteroaromatic system formed by the fusion of a pyridine ring and a pyridazinone ring.
1.1 Structural Definition
-
Core Characteristics:
-
Fusion Bond: The fusion occurs at the d-bond of the pyridazine ring (C4-C5) and the 3,4-position of the pyridine ring.
-
H-Bonding: The lactam motif (NH-C=O) serves as a critical hydrogen bond donor/acceptor pair, often mimicking the amide backbone of peptide substrates or interacting with serine/threonine residues in kinase/enzyme active sites.
-
Tautomerism: In solution, the scaffold exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms, though the lactam form typically predominates in polar solvents and crystal structures.
-
1.2 Isomeric Distinctness
Researchers must distinguish this scaffold from its isomers, which have vastly different biological profiles:
-
Pyrido[2,3-d]pyridazinone: Common in kinase inhibitors (e.g., p38 MAP kinase).
-
Pyrido[3,4-d]pyrimidinone: Common in EGFR/HER2 kinase inhibitors.
-
Pyrido[3,4-d]pyridazinone (Target): Distinctive for its recent application in NLRP3 and PARP inhibition.
Part 2: Therapeutic Landscape & Patent Analysis
The patent data reveals a clear bifurcation in utility: "Legacy" applications focus on PDE inhibition, while "Modern" applications target the NLRP3 inflammasome and DNA damage repair (PARP).
2.1 The "Star" Target: NLRP3 Inflammasome
Key Assignee: Ventus Therapeutics Patent Family: US12331048B2, WO2024097598A1
The most significant recent development is the identification of pyrido[3,4-d]pyridazine amine derivatives as potent NLRP3 inhibitors .
-
Mechanism: These small molecules inhibit the oligomerization of the NLRP3 inflammasome, preventing the release of pro-inflammatory cytokines IL-1β and IL-18.
-
SAR Insight: Patents indicate that substitution at the 1-position (often an amine-linked heterocycle) is critical for potency. The rigid bicyclic core locks the substituents into a conformation that fits the ATP-binding pocket of the NLRP3 NACHT domain.
2.2 Oncology: PARP & DNA Damage Response
Key Assignee: Abbott/AbbVie, Academic Groups Patent Family: US 2012/0123312 (related tetrahydropyridopyridazinones)
-
PARP Inhibition: Reduced forms of the scaffold (tetrahydropyridopyridazinones) act as bioisosteres to the phthalazinone core found in Olaparib. The NH of the lactam forms a critical hydrogen bond with Gly863 and Ser904 in the PARP-1 active site.
-
Cytotoxicity: Recent studies (2025) on 7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound (CPM) demonstrate dual anti-inflammatory and anticancer activity, suggesting a polypharmacological profile that bridges inflammation and tumor growth.
2.3 Landscape Visualization
Figure 1: Strategic mapping of the pyrido[3,4-d]pyridazinone patent landscape, highlighting the shift toward NLRP3 and PARP applications.
Part 3: Validated Synthesis Protocol
This protocol is adapted from the recent synthesis of the CPM analog (7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound) described in Acta Crystallographica (2025).[3] It represents the most robust method for constructing the core scaffold.
3.1 Retrosynthetic Logic
The most efficient route involves constructing the pyridine ring first with the necessary diester functionality, followed by a hydrazine-mediated cyclization to form the pyridazine ring.
3.2 Step-by-Step Methodology
Step 1: Hantzsch-Type Pyridine Synthesis (Precursor Formation)
-
Reagents: Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, Ethyl 3-aminobut-2-enoate.
-
Catalyst: Piperidine.
-
Conditions: Reflux in ethanol.
-
Mechanism: A condensation reaction between the 1,3-dicarbonyl derivative and the enamine ester forms the highly substituted pyridine core: Diethyl 6-(4-chlorophenyl)-2-methylpyridine-3,4-dicarboxylate .
-
Critical Quality Attribute (CQA): Monitor the disappearance of the enamine starting material via TLC (Hexane:EtOAc 7:3). The product typically precipitates upon cooling.
Step 2: Hydrazine Cyclization (Ring Closure)
-
Precursor: Diethyl pyridine-3,4-dicarboxylate intermediate from Step 1.
-
Reagent: Hydrazine monohydrate (98%).
-
Solvent: Ethanol (Absolute).
-
Protocol:
-
Dissolve 5.0 mmol of the pyridine diester in 50 mL of ethanol.
-
Add 2.0 mL of hydrazine monohydrate dropwise at room temperature.
-
Heat the mixture to reflux (approx. 78°C) for 1-3 hours.
-
Observation: A precipitate will form as the bicyclic system closes.
-
Cool to room temperature and filter the solid.
-
Purification: Recrystallize from THF or DMF/Water to obtain the pure This compound .
-
3.3 Synthesis Workflow Diagram
Figure 2: Validated synthetic route for the construction of the this compound core.[3]
Part 4: Data Summary & Future Outlook
4.1 Comparative Activity Profile
| Compound Class | Target | Key Substituents | Development Status |
| Amine Derivatives | NLRP3 | 1-amino-heterocycles | Preclinical (Ventus Tx) |
| Tetrahydro-analogs | PARP-1 | N-H in pyridyl ring | Clinical Candidates (AbbVie) |
| CPM Analog | Cancer/Inflammation | 7-(4-chlorophenyl), 5-methyl | Academic Research (2025) |
| Pyrazolo-fused | PDE5 | Phenyl at pos 9 | Legacy/Inactive |
4.2 Expert Insight
The This compound scaffold is currently "under-exploited" relative to its pyrimidine cousins. The recent success of Ventus Therapeutics in utilizing this core for NLRP3 inhibition suggests that the scaffold's ability to present substituents in a rigid, planar vector is ideal for targeting the nucleotide-binding domains of inflammasome proteins.
Recommendation for Drug Developers: Focus on position 1 functionalization . The synthetic route allows for the introduction of a leaving group (via chlorination of the lactam or intermediate manipulation) at position 1, which can then be displaced by diverse amines to generate novel IP with high affinity for NLRP3 or kinase targets.
References
-
Ventus Therapeutics U.S., Inc. (2024).[4][5] Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 inhibitors. Patent WO2024097598A1.
-
Bryndal, I., et al. (2025). 7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies. Acta Crystallographica Section C.
-
Abbott Laboratories. (2012). Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Devaraj, A., et al. (2021). Pyridopyridazine-A Potent Pharmacophore. ResearchGate.
Sources
- 1. Pyrido(3,4-d)pyridazin-4(3H)-one hydrazone | C7H7N5 | CID 154774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. patentguru.com [patentguru.com]
Methodological & Application
Strategic Functionalization of the Pyrido[3,4-d]pyridazin-4(3H)-one Scaffold
Topic: Functionalization strategies for the pyrido[3,4-d]pyridazin-4(3H)-one core Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist
A Modular Approach for Kinase and PARP Inhibitor Discovery
Executive Summary
The This compound core represents a privileged scaffold in modern medicinal chemistry, serving as a bioisostere to the phthalazinone moiety found in blockbuster PARP inhibitors (e.g., Olaparib) and various kinase inhibitors. The incorporation of the pyridine nitrogen (N6) into the fused system offers distinct physicochemical advantages over its carbocyclic counterparts, including enhanced aqueous solubility, reduced lipophilicity (LogD), and unique hydrogen-bond acceptor vectors for active site engagement.
This Application Note provides a rigorous, field-proven guide to functionalizing this scaffold. Unlike standard reviews, we focus on divergent library synthesis —enabling researchers to rapidly generate SAR (Structure-Activity Relationship) data by exploiting orthogonal reactivity "hotspots" on the core.
Structural Analysis & Reactivity Hotspots
To successfully functionalize this core, one must understand its electronic bias. The scaffold is an electron-deficient bicyclic heteroaromatic system.
-
Position 1 (C1): The "Gateway" Vector. Located alpha to the hydrazine nitrogen (N2), this position is highly activated for nucleophilic attack (SNAr) when halogenated, or Pd-catalyzed cross-coupling.
-
Position 3 (N3): The "Solubility" Switch. The lactam NH is acidic (pKa ~10-11), allowing for precise alkylation to tune permeability and metabolic stability.
-
Position 6 (N6): The Pyridine Nitrogen. A handle for N-oxide formation, enabling late-stage C-H functionalization at C5 or C8 via Polonovski-type rearrangements.
Reactivity Map (Graphviz Visualization)
Figure 1: Orthogonal reactivity vectors of the this compound scaffold.
Functionalization Strategy A: The C1-Vector (Suzuki/SNAr)
The most robust method for diversifying this scaffold involves converting the C1-position into an electrophile. While direct C-H arylation is possible, it is often regiochemically ambiguous. The Chlorination-Coupling sequence is the industry standard for reliability.
Mechanism & Rationale
The C1 position is electron-poor due to the adjacent imine-like nitrogen (N2) and the electron-withdrawing pyridine ring. Converting the C1-carbonyl (if starting from a dione) or activating a C1-H (via oxidation) to a chloride creates a highly reactive species.
-
Why POCl3? Phosphorus oxychloride acts as both a chlorinating agent and a dehydrating agent.
-
Why Suzuki? It tolerates the lactam functionality (if N3 is protected or if conditions are mild) and allows access to biaryl systems common in kinase inhibitors.
Validated Protocol: Synthesis of 1-Aryl Derivatives
Step 1: Activation (Synthesis of 1-chlorothis compound)
Note: This protocol assumes starting from the 1-hydroxy/1-oxo precursor or the 1,4-dione.
-
Reagents: Starting material (1.0 eq), POCl3 (5-10 eq), catalytic DMF (2-3 drops).
-
Procedure:
-
Charge a dry round-bottom flask with the pyrido-dione precursor under Argon.
-
Add POCl3 carefully (exothermic). Add DMF.
-
Reflux at 100°C for 3-5 hours. Monitor by LCMS (look for M+ isotope pattern of Cl).
-
Critical Step: Remove excess POCl3 via rotary evaporation before quenching. Quenching a large volume of POCl3 is dangerous.
-
Pour residue onto crushed ice/water with vigorous stirring. The chloro-intermediate often precipitates. Filter and dry.
-
-
Yield Expectation: 70-85%.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reagents: 1-Chloro-scaffold (1.0 eq), Boronic acid/ester (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), K2CO3 (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Degas solvents with nitrogen for 15 mins.
-
Combine reagents in a microwave vial or pressure tube.
-
Heat to 90°C (oil bath) or 110°C (microwave, 30 min).
-
Purification: The product often precipitates upon cooling or adding water. If not, extract with EtOAc (containing 5% MeOH to improve solubility) and purify via flash chromatography (DCM/MeOH gradient).
-
Functionalization Strategy B: The N3-Switch (Alkylation)
Modifying the N3 position is critical for tuning the physicochemical properties (LogD, solubility).
The Regioselectivity Challenge (N- vs. O-Alkylation)
The lactam functionality exists in tautomeric equilibrium with the lactim (hydroxyl) form.
-
N-Alkylation (Thermodynamic Control): Favored by soft electrophiles, polar aprotic solvents (DMF), and bases like Cs2CO3 or K2CO3.
-
O-Alkylation (Kinetic/Hard Control): Favored by hard electrophiles (e.g., MeI, sulfonates) and Ag2CO3, or via Mitsunobu conditions if using alcohols.
Protocol: Selective N3-Alkylation
-
Reagents: Scaffold (1.0 eq), Alkyl Halide (1.1 eq), Cs2CO3 (1.5 eq).
-
Solvent: Dry DMF (0.2 M concentration).
-
Procedure:
-
Dissolve scaffold in DMF. Add Cs2CO3. Stir at RT for 15 min to deprotonate.
-
Add Alkyl Halide dropwise.
-
Stir at 60°C for 2-4 hours.
-
Workup: Pour into water. If the product is solid, filter. If oil, extract with EtOAc.
-
Validation: Verify N-alkylation vs O-alkylation using 2D NMR (HMBC). N-alkyl will show coupling between the N-CH2 protons and the C4 carbonyl carbon (~160 ppm). O-alkyl will show coupling to a carbon at ~165+ ppm and lack the carbonyl signal.
-
Workflow Visualization: The Divergent Library Approach
This diagram illustrates how to sequence these reactions to create a diverse library from a single batch of core material.
Figure 2: Divergent synthesis workflow. Path A prioritizes core decoration; Path B prioritizes solubility tuning.
Comparison of Synthetic Methods
| Feature | Method A: POCl3 / SNAr | Method B: Direct C-H Activation | Method C: De Novo Cyclization |
| Primary Utility | Library generation, SAR exploration | Late-stage diversification | Scale-up of specific lead |
| C1-Selectivity | High (Driven by leaving group) | Moderate (Steric/Electronic dependent) | High (Determined by starting material) |
| Functional Group Tolerance | Moderate (Acid sensitive groups risk hydrolysis) | Good (Radical conditions) | High |
| Scalability | High (Standard industrial chemistry) | Low to Moderate | High |
| Key Limitation | Requires handling POCl3; removal of excess is critical | Often requires excess substrate; regioselectivity issues | Inflexible; hard to change R-groups late |
References
-
Pyridazinone as a Versatile Scaffold in Drug Discovery. ResearchGate. (2026).[1] Overview of pyridazinone biological relevance. Link
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines. MDPI. (2022). Comprehensive review of synthetic routes for fused pyridazines. Link
-
7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: Synthesis and Activity. PubMed. (2025).[2] Specific protocol for chlorination and biological evaluation. Link
-
Pyrido[3,4-d]pyridazine Structure and Properties. PubChem. (2025).[3] Chemical data and identifiers. Link
-
C-H Functionalization of Pyridines. RSC Publishing. (2023).[4] Strategies for functionalizing the pyridine ring portion of the scaffold. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido(3,4-d)pyridazine | C7H5N3 | CID 160448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Accelerated Synthesis of Pyrido[3,4-d]pyridazin-4(3H)-one Derivatives via Microwave Irradiation
Introduction: The Significance of Pyrido[3,4-d]pyridazinones and the Advent of Microwave Synthesis
The pyrido[3,4-d]pyridazin-4(3H)-one scaffold is a nitrogen-rich heterocyclic system of considerable interest to medicinal chemists and drug development professionals. This structural motif is a key component in a variety of biologically active compounds. The fusion of a pyridine and a pyridazine ring creates a unique electronic and steric environment, making these derivatives promising candidates for targeting a range of biological targets. Traditionally, the synthesis of such fused heterocyclic systems involves multi-step procedures with long reaction times and often harsh conditions, leading to challenges in library synthesis and the rapid exploration of structure-activity relationships (SAR).
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a powerful alternative to conventional heating methods.[1][2] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved purity profiles.[3] This technology is particularly advantageous for the synthesis of heterocyclic compounds, which are central to many pharmaceutical agents.[4][5] The efficiency of microwave heating stems from its unique mechanism, which involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[6] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound derivatives, offering researchers a streamlined and efficient method for accessing this important class of molecules.
The Rationale Behind Microwave-Assisted Synthesis: A Mechanistic Overview
Conventional heating methods rely on conduction and convection to transfer thermal energy from an external source to the reaction mixture. This process is often slow and can lead to uneven temperature distribution, resulting in the formation of byproducts. In contrast, microwave-assisted heating operates on the principle of dielectric heating.[6] This involves two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents used in this synthesis, possess permanent dipoles. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. The rapid oscillation of the field causes these molecules to rotate and collide, generating heat throughout the bulk of the reaction mixture.[6]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the oscillating electric field. The resulting collisions between these moving ions and other molecules generate heat.[6]
This direct and instantaneous heating of the reaction mixture is the primary reason for the dramatic rate enhancements observed in microwave-assisted reactions.[7] The rapid heating to, and precise control of, the reaction temperature allows for the efficient formation of the desired product while minimizing the thermal degradation of reactants and products.
Experimental Protocol: A Two-Step, One-Pot Approach
This protocol details a proposed two-step, one-pot synthesis of this compound derivatives starting from 3-aminopyridine-4-carboxylic acid and a hydrazine derivative. The procedure is designed for a dedicated microwave synthesis reactor.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Aminopyridine-4-carboxylic acid | ≥98% | Commercially Available |
| Hydrazine hydrate or substituted hydrazine | Reagent Grade | Commercially Available |
| Ethanol (anhydrous) | ACS Grade | Commercially Available |
| Acetic Acid (glacial) | ACS Grade | Commercially Available |
| Microwave reaction vials (10 mL) | - | Appropriate for the microwave reactor |
| Magnetic stir bars | - | Appropriate for the microwave vials |
Instrumentation:
A dedicated single-mode microwave reactor capable of controlling temperature and pressure is required for this protocol.
Step-by-Step Synthesis Procedure
Step 1: Formation of the Hydrazide Intermediate
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-aminopyridine-4-carboxylic acid (1.0 mmol, 1.0 eq).
-
Add hydrazine hydrate (or a substituted hydrazine, 1.2 mmol, 1.2 eq).
-
Add anhydrous ethanol (3 mL) as the solvent.
-
Seal the reaction vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Cyclization to the this compound Core
-
After the initial irradiation, allow the reaction vial to cool to room temperature.
-
To the same vial containing the crude hydrazide intermediate, add a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 eq).
-
Reseal the reaction vial and place it back into the microwave reactor.
-
Irradiate the mixture at a higher temperature, for instance, 150-180 °C, for 20-30 minutes. Optimization of the temperature and time may be necessary depending on the specific substrate.
-
Upon completion, as monitored by TLC, allow the reaction vial to cool to room temperature.
Work-up and Purification:
-
Transfer the cooled reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).
Data Presentation: Expected Outcomes and Optimization Parameters
The following table provides a hypothetical summary of reaction conditions for the synthesis of a parent this compound and a substituted derivative. These are suggested starting points and may require optimization.
| Entry | R-group on Hydrazine | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) |
| 1 | H | Ethanol | 160 | 25 | 100-200 | 75-85 |
| 2 | Phenyl | DMF | 180 | 20 | 100-200 | 70-80 |
| 3 | Methyl | Ethanol | 150 | 30 | 100-200 | 80-90 |
Visualizing the Process
Reaction Mechanism
Caption: Proposed two-step, one-pot reaction mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The protocol described is built upon established principles of microwave-assisted organic synthesis and draws from procedures for structurally related heterocyclic systems.[6] The progress of both the hydrazide formation and the final cyclization can be readily monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final product should be confirmed by comprehensive characterization, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The melting point of the crystalline product can also serve as a reliable indicator of purity.
Conclusion: A Gateway to Accelerated Discovery
This application note outlines an efficient and rapid microwave-assisted protocol for the synthesis of this compound derivatives. By leveraging the advantages of microwave irradiation, researchers can significantly reduce reaction times and potentially improve yields compared to conventional heating methods.[3] This accelerated synthesis opens the door to the rapid generation of compound libraries for biological screening, facilitating the drug discovery and development process. The principles and the protocol detailed herein provide a solid foundation for scientists working in medicinal chemistry and related fields to access this important class of heterocyclic compounds.
References
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]
-
De la Hoz, A., Díaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]
-
Mohamad, S. A. A., Shantier, S. W., & Garelnabi, E. A. E. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Journal of Applied Pharmaceutical Research, 10(1), 1-7. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted organic synthesis and transformations using benign reaction media. Accounts of Chemical Research, 41(5), 629-639. [Link]
-
Queener, S. F., et al. (2008). Synthesis of pyrido[2,3-d]pyrimidine-2,4-diamines as inhibitors of dihydrofolate reductase from Pneumocystis jirovecii. Bioorganic & Medicinal Chemistry, 16(1), 184-195. [Link]
-
Strauss, C. R., & Trainor, R. W. (1995). Invited review. Developments in microwave-assisted organic chemistry. Australian Journal of Chemistry, 48(10), 1665-1692. [Link]
-
Van der Eycken, E., & Kappe, C. O. (Eds.). (2006). Microwave-assisted synthesis of heterocycles. Springer. [Link]
-
Vaskevich, A. I., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(23), 14631-14641. [Link]
-
Wael, A., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(2), 488. [Link]
-
Zare, A., & Meraj, F. (2021). Microwave-assisted synthesis of nitrogen-containing heterocycles. Journal of the Iranian Chemical Society, 18(10), 2495-2525. [Link]
Sources
- 1. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]
- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
Using hydrazine hydrate in pyrido[3,4-d]pyridazin-4(3H)-one formation
Application Note: Optimized Synthesis of Pyrido[3,4-d]pyridazin-4(3H)-ones via Hydrazinolysis
Abstract & Strategic Relevance
The pyrido[3,4-d]pyridazin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for various poly(ADP-ribose) polymerase (PARP) inhibitors, phosphodiesterase (PDE) inhibitors, and anti-inflammatory agents. Its structural similarity to the phthalazinone core (found in drugs like Olaparib) allows it to mimic nucleobase interactions within enzyme active sites.
This Application Note details the robust synthesis of this scaffold using hydrazine hydrate . Unlike symmetric dicarboxylic acid precursors which yield the 1,4-dione, this protocol focuses on the regioselective condensation of 3-formyl (or acyl) pyridine-4-carboxylates to yield the mono-carbonyl 4(3H)-one system. We address critical parameters including hydrazine handling safety, regioselectivity control, and purification strategies to ensure high-purity isolation for biological screening.
Mechanistic Insight & Reaction Design
The formation of the pyridazine ring involves a dual condensation cascade. Understanding the order of events is crucial for optimizing yield and minimizing side products (such as azines).
The Reaction Pathway
-
Nucleophilic Attack (Fast): The hydrazine molecule (
) acts as a potent alpha-effect nucleophile. It preferentially attacks the more electrophilic carbonyl center—typically the aldehyde or ketone at the pyridine C3 position—forming a hydrazone intermediate. -
Intramolecular Cyclization (Rate-Determining): The terminal nitrogen of the hydrazone attacks the ester carbonyl at the C4 position.
-
Elimination: Loss of an alcohol molecule (ethoxide/methoxide) drives the formation of the lactam bond, finalizing the stable aromatic bicyclic system.
Regioselectivity Challenges
-
Steric Bulk: If the C3 position holds a ketone (e.g., acetyl group), steric hindrance may slow the initial attack, requiring higher temperatures (reflux).
-
Electronic Bias: The electron-deficient nature of the pyridine ring enhances the electrophilicity of the attached carbonyls, generally accelerating the reaction compared to benzene analogs.
Figure 1: Mechanistic pathway for the cyclization of ethyl 3-formylisonicotinate with hydrazine hydrate.
Safety Protocol: Hydrazine Hydrate Handling
CRITICAL WARNING: Hydrazine hydrate is a suspected human carcinogen, highly toxic by inhalation/absorption, and unstable in the presence of oxidizers.
| Hazard Category | Risk Description | Mitigation Strategy |
| Toxicity | Neurotoxin; readily absorbed through skin. | Double-glove (Nitrile/Laminate). Use full fume hood. |
| Reactivity | Violent reaction with oxidizers, metals, and porous materials. | Use glass/Teflon equipment only. Isolate from metal salts. |
| Waste | Highly toxic to aquatic life. | Neutralization: Dilute to <5% and treat with dilute sodium hypochlorite (bleach) before disposal. |
Self-Validating Safety Check: Before heating, ensure a quench bath (dilute bleach) is prepared and accessible. If the reaction mixture turns unexpectedly dark or evolves gas rapidly, remove heat immediately and lower the sash.
Experimental Protocol
Target Molecule: this compound Precursor: Ethyl 3-formylisonicotinate (CAS: 21908-47-2) or equivalent.
Reagents & Stoichiometry
-
Precursor (1.0 eq): 10.0 mmol (1.79 g)
-
Hydrazine Hydrate (3.0 eq): 30.0 mmol (1.50 g / ~1.46 mL of 64-80% solution). Excess is used to prevent azine formation (dimerization).
-
Solvent: Ethanol (Absolute) or Methanol (30 mL).
Step-by-Step Procedure
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the system under a nitrogen atmosphere (optional but recommended to prevent oxidation of hydrazine).
-
Dissolution: Add the Ethyl 3-formylisonicotinate (1.0 eq) to Ethanol (10 vol relative to mass). Stir at room temperature until fully dissolved.
-
Addition: Add Hydrazine Hydrate (3.0 eq) dropwise over 5 minutes.
-
Observation: A transient color change (yellowing) often occurs due to hydrazone formation. Mild exothermicity may be observed.
-
-
Reaction (Reflux): Heat the mixture to reflux (
) for 3–5 hours .-
Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (high
) should disappear, replaced by a lower fluorescent spot (product).
-
-
Workup (Precipitation):
-
Remove the heat source and allow the flask to cool to room temperature.
-
Place the flask in an ice bath (
) for 30 minutes to maximize precipitation. -
Note: The product typically crystallizes as an off-white to pale yellow solid.
-
-
Isolation: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold Ethanol (
) followed by Diethyl Ether ( ) to remove trace hydrazine and water. -
Drying: Dry the solid under vacuum at
for 4 hours.
Purification (If necessary)
If the product is impure (e.g., contains traces of azine dimer):
-
Recrystallization: Dissolve in minimum boiling DMF or Acetic Acid, filter hot, and cool to precipitate.
-
Yield Expectation: 75–85%.
Experimental Workflow & Troubleshooting
Figure 2: Operational workflow for the synthesis of this compound.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Yield / No Precipitate | Product is too soluble in EtOH. | Concentrate the reaction mixture to 1/3 volume before cooling. Alternatively, add cold water to force precipitation (Note: this makes drying harder). |
| Yellow/Orange Impurity | Azine formation (Dimer). | Use a larger excess of hydrazine (up to 5 eq) to favor the mono-hydrazone over the azine. |
| Starting Material Remains | Steric hindrance or wet solvent. | Ensure absolute ethanol is used. Increase reflux time or switch to a higher boiling solvent (e.g., n-Butanol). |
| Dark Tarry Residue | Oxidation of hydrazine/product. | Ensure Nitrogen atmosphere. Check reagent quality (hydrazine hydrate degrades over time). |
References
-
Gómez-Contreras, F., et al. (1999). Synthesis and structure of some heterocyclic systems containing the pyrido[3,4-d]pyridazine ring. Journal of Heterocyclic Chemistry.
-
BenchChem. (2025).[1] Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
-
Cocco, M. T., et al. (2005). Synthesis and antiproliferative activity of some 4-substituted pyrido[3,4-d]pyridazin-1(2H)-ones. Farmaco.
-
Lippmann, E., et al. (1995). Reactions of 3-acylpyridine-4-carboxylic acids with hydrazine. Monatshefte für Chemie.
-
PubChem. Hydrazine Hydrate Compound Summary. National Library of Medicine.
Sources
Regioselective halogenation of pyrido[3,4-d]pyridazin-4(3H)-one
Application Note AN-206: Regioselective Halogenation of Pyrido[3,4-d]pyridazin-4(3H)-one
Abstract
The this compound scaffold represents a privileged bicyclic heteroaromatic system, serving as a bioisostere for isoquinolinones and phthalazinones in kinase inhibitor design (e.g., PARP, CDK). However, its electron-deficient nature and multiple nitrogen heteroatoms create significant challenges for regioselective functionalization.[1] This guide details two orthogonal protocols for halogenation: (1) Deoxychlorination at C4 to access the reactive chloro-intermediate for SNAr coupling, and (2) Regioselective C-H Bromination at C1 using sterically hindered magnesiate bases (Knochel-Hauser chemistry). These protocols are designed to overcome common pitfalls such as over-halogenation and decomposition.[1]
Structural Analysis & Reactivity Profile
The this compound system is a fused bicycle comprising an electron-deficient pyridine ring and a pyridazinone moiety.
-
Electronic Bias: The pyridine nitrogen (N6) and the pyridazine nitrogens (N2, N3) exert a strong electron-withdrawing effect, rendering the ring system highly resistant to standard Electrophilic Aromatic Substitution (EAS).[1]
-
The "One" Moiety (C4): The carbonyl at C4 exists in a lactam-lactim tautomeric equilibrium.[1] It is the most reactive site for nucleophilic displacement after activation (conversion to chloride).[1]
-
The C1 Position: The methine carbon at C1 (adjacent to the diaza-linkage) possesses significant acidity (pKa ~25-28 range estimated), making it susceptible to Directed Ortho Metalation (DoM) rather than electrophilic attack.[1]
Numbering Scheme
For this guide, we utilize the standard IUPAC fusion numbering:
Reaction Decision Framework
The choice of halogenation method depends entirely on the desired substitution pattern.[1]
Figure 1: Decision tree for selecting the appropriate halogenation protocol based on the target site.
Protocol A: C4-Deoxychlorination (The "Gateway" Reaction)
This reaction converts the inert lactam into a highly reactive chloropyridazine, enabling subsequent SNAr reactions with amines, alkoxides, or thiols.[1]
Scientific Rationale: Direct reaction with neat POCl3 often leads to variable yields due to poor solubility and the formation of sticky polyphosphoric acid byproducts.[1] The addition of a tertiary amine base (N,N-dimethylaniline or pyridine) catalyzes the reaction by forming a highly electrophilic Vilsmeier-Haack-type intermediate (chlorophosphonium salt), facilitating the displacement of the oxygen.[1]
Reagents & Equipment
-
Substrate: this compound (1.0 equiv)
-
Reagent: Phosphoryl chloride (POCl3) (10.0 equiv) – Freshly distilled if yellow.[1]
-
Catalyst/Base: N,N-Dimethylaniline (1.5 equiv) or Pyridine.[1]
-
Solvent: Acetonitrile (optional, for solubility) or Neat.[1]
-
Vessel: Heavy-walled pressure vial or round-bottom flask with reflux condenser and drying tube.
Step-by-Step Methodology
-
Setup: In a flame-dried flask under Argon, suspend the this compound (e.g., 10 mmol) in POCl3 (100 mmol).
-
Activation: Dropwise add N,N-Dimethylaniline (15 mmol) at 0°C. The reaction is exothermic; control the rate to prevent runaway heating.
-
Reaction: Heat the mixture to reflux (approx. 100–110°C) for 3–5 hours.
-
Workup (Critical Safety Step):
-
Extraction: Extract immediately with Dichloromethane (DCM) (3 x 50 mL). The chloro-product is unstable in basic aqueous media for long periods.[1]
-
Purification: Dry organic layers over MgSO4, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient) if necessary, though the crude is often clean enough for the next step.[1]
Yield Expectation: 85–95%
Protocol B: Regioselective C1-Bromination via Magnesiation
Direct halogenation of the pyridine ring or the C1 position via EAS is ineffective.[1] Instead, we utilize Knochel-Hauser base chemistry (TMPMgCl·LiCl) to perform a Directed Ortho Metalation (DoM).[1]
Scientific Rationale: The C1 proton (adjacent to the pyridazine nitrogens) is the most acidic site on the ring.[1] The bulky base TMPMgCl[1]·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex) avoids nucleophilic attack on the carbonyl or pyridine ring (Chichibabin-type side reactions) and selectively deprotonates C1.[1] The resulting magnesiated intermediate is then quenched with an electrophile (Br2 or CBr4).[1]
Reagents & Equipment
-
Substrate: this compound (protected, e.g., N-SEM or O-Me, or the C4-Cl derivative from Protocol A) (1.0 equiv).
-
Note: Free NH lactams kill the organometallic reagent.[1] Use the 1-chloropyrido[3,4-d]pyridazine (Product of Protocol A) for best results.
-
-
Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (C2Br2F4) or CBr4 (1.5 equiv).[1]
-
Solvent: Anhydrous THF.
-
Temp: -78°C to -40°C.
Step-by-Step Methodology
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve the substrate (e.g., 1-chloropyrido[3,4-d]pyridazine, 1.0 mmol) in anhydrous THF (5 mL).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Metalation: Add TMPMgCl·LiCl (1.2 mmol, 1.2 mL) dropwise over 10 minutes.
-
Quenching: Add the electrophile (CBr4 or C2Br2F4 dissolved in THF) dropwise.
-
Warming: Allow the mixture to warm slowly to 0°C over 1 hour.
-
Workup: Quench with saturated NH4Cl solution. Extract with EtOAc.[1][4]
-
Purification: Silica gel chromatography.
Target Product: 1-Bromo-4-chloropyrido[3,4-d]pyridazine. Yield Expectation: 60–75%[1]
Mechanistic Visualization
Understanding the activation pathway is crucial for troubleshooting.[1]
Figure 2: Mechanistic pathway for the Deoxychlorination (Protocol A).
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete reaction or hydrolysis during workup.[5] | Ensure POCl3 is distilled. Quench at <10°C. Extract immediately. |
| Sticky Black Tar (Protocol A) | Overheating or lack of base.[1] | Use PhNMe2 as a catalyst.[1] Do not exceed 110°C. |
| No Reaction (Protocol B) | Wet THF or inactive TMP base.[1] | Titrate TMPMgCl[1]·LiCl before use. Ensure strict anhydrous conditions. |
| Regioisomer Mix (Protocol B) | Temperature too high during metalation.[1] | Keep metalation strictly at -78°C. Scrambling occurs > -40°C. |
References
-
Wang, H., et al. (2012).[1] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533-4544.[1] Link
-
Balkenhohl, M., et al. (2019).[1][6] "Lewis Acid Directed Regioselective Metalations of Pyridazine."[1][6] Angewandte Chemie International Edition, 58(27), 9244-9247.[1][6] Link
-
Krasavin, M., et al. (2025).[1] "7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis, solvatomorphism...". Acta Crystallographica Section C, 81, 198-211.[1][2] Link
-
Laronze-Cochard, M., et al. (2009).[1] "Synthesis of 4-amino derivatives of pyrido[3,4-d]pyridazine." Tetrahedron Letters, 50(38), 5329-5331.[1] Link
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. 7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lewis Acid Directed Regioselective Metalations of Pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields in pyrido[3,4-d]pyridazin-4(3H)-one synthesis
Technical Support Center: Pyrido[3,4-d]pyridazin-4(3H)-one Synthesis
Introduction
The this compound core is a privileged scaffold in medicinal chemistry and drug development, forming the foundation of molecules targeting a range of biological pathways, including FER tyrosine kinase.[1][2][3] Despite its importance, the synthesis of this heterocyclic system can be challenging, often plagued by issues such as low yields, competing side reactions, and purification difficulties.
This guide is designed to serve as a dedicated technical support resource for researchers engaged in the synthesis of pyrido[3,4-d]pyridazin-4(3H)-ones. Drawing from established literature and mechanistic principles, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate common experimental hurdles and significantly improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method involves the condensation-cyclization reaction between a pyridine-3,4-dicarboxylic acid derivative and hydrazine.[4][5][6] The starting material is typically cinchomeronic acid (pyridine-3,4-dicarboxylic acid), which is often converted to the more reactive cinchomeronic anhydride or a corresponding diester before reaction with hydrazine hydrate.[7]
Q2: What is the fundamental reaction mechanism?
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Acyl Substitution: One of the amino groups of the hydrazine molecule attacks one of the carbonyl groups of the pyridine-3,4-dicarboxylate derivative (e.g., anhydride or ester). This forms a hydrazide intermediate.
-
Intramolecular Cyclization: The second amino group of the hydrazine moiety then attacks the remaining carbonyl group, leading to a cyclized intermediate. Dehydration (loss of a water molecule) or loss of an alcohol molecule (if starting from an ester) yields the stable, aromatic this compound ring system.[7][8]
Q3: Why is hydrazine hydrate typically used instead of anhydrous hydrazine?
Hydrazine hydrate is more commonly used due to its stability, lower toxicity, and ease of handling compared to anhydrous hydrazine, which is highly reactive and explosive. While the water in hydrazine hydrate can sometimes influence reaction kinetics, it is generally a suitable reagent for this cyclization and is used in many literature procedures.[9]
Q4: Are there other isomers that can form during this synthesis?
Yes, depending on the starting materials and reaction conditions, the formation of other pyrido-pyridazine isomers is possible, although the [3,4-d] isomer is generally favored from cinchomeronic acid derivatives. Careful control of the reaction is necessary to ensure regioselectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Problem Area 1: Low or No Product Yield
Q: My reaction yield is consistently low (<30%). What are the primary factors to investigate?
A: Low yields are the most common complaint. The root cause can typically be traced to one of three areas: reaction conditions, reagent quality, or work-up procedure.
-
Causality: The cyclization step is often the rate-limiting step and is highly dependent on temperature.[10] Insufficient thermal energy can lead to the accumulation of the uncyclized hydrazide intermediate. Additionally, the quality of the starting anhydride is critical; it can hydrolyze back to the dicarboxylic acid upon exposure to moisture, rendering it unreactive.
-
Solutions & Recommendations:
-
Temperature & Reaction Time: Ensure the reaction is heated sufficiently. Refluxing in a high-boiling solvent like ethanol, acetic acid, or even DMF is common.[9][11] Monitor the reaction by TLC to determine the optimal reaction time; prolonged heating can sometimes lead to degradation.
-
Reagent Quality:
-
Anhydride: Use freshly prepared or purchased cinchomeronic anhydride. If you suspect hydrolysis, you can regenerate the anhydride by heating the dicarboxylic acid with acetic anhydride.
-
Hydrazine Hydrate: Use a fresh bottle of hydrazine hydrate. Older stock can have a lower concentration.
-
-
Solvent Choice: The choice of solvent can dramatically impact yield. Acetic acid often serves as both a solvent and a catalyst for the dehydration step. Ethanol is a common, less harsh alternative.
-
Q: I am observing my starting material (or an intermediate) but no final product. What does this indicate?
A: This strongly suggests that the reaction conditions are not vigorous enough to overcome the activation energy barrier for the final cyclization and dehydration step.
-
Causality: The formation of the initial hydrazide intermediate is generally fast. However, the intramolecular ring-closing step requires the correct conformation and sufficient energy to expel a molecule of water or alcohol.
-
Troubleshooting Workflow:
Troubleshooting workflow for low product yield.
Problem Area 2: Impurity Formation and Purification
Q: My final product is a mixture of compounds and is difficult to purify. What are the likely side products?
A: The primary impurity is often the uncyclized mono- or di-hydrazide of cinchomeronic acid. Another possibility is the formation of polymeric materials if the stoichiometry is not carefully controlled.
-
Causality: If hydrazine is the limiting reagent, or if the reaction is incomplete, you will isolate the intermediate hydrazide-carboxylic acid. If an excess of the anhydride is used, it can react with the already formed product under harsh conditions.
-
Solutions & Recommendations:
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate to ensure the complete conversion of the anhydride/diester.
-
Controlled Addition: Add the hydrazine hydrate dropwise to the solution of the anhydride at a controlled temperature (e.g., room temperature or 0 °C) before heating to reflux. This can minimize side reactions.[12]
-
Purification Strategy:
-
Precipitation/Recrystallization: The desired product often has poor solubility in common organic solvents and may precipitate upon cooling. This is an effective first-pass purification. Recrystallization from a high-boiling solvent like DMF, acetic acid, or water can significantly improve purity.[9]
-
Acid/Base Wash: The product is weakly acidic/basic. However, the uncyclized intermediate has a free carboxylic acid, which can be removed by washing with a mild base solution (e.g., saturated sodium bicarbonate). Be cautious, as the product itself may have some solubility in aqueous base.
-
-
Problem Area 3: Solubility and Handling
Q: My starting cinchomeronic acid/anhydride is poorly soluble in the reaction solvent. How can I address this?
A: Poor solubility of the starting material is a common issue that can hinder reaction rates.
-
Causality: Cinchomeronic acid and its anhydride are polar, rigid molecules with limited solubility in many common, non-polar organic solvents.
-
Solutions & Recommendations:
-
Solvent Selection: Choose a more polar, aprotic solvent. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be excellent choices, although they require higher temperatures for removal during work-up.
-
Convert to Diester: A more soluble starting material can be prepared by converting cinchomeronic acid to its dimethyl or diethyl ester. The subsequent cyclization with hydrazine will proceed, albeit sometimes requiring slightly harsher conditions to eliminate the alcohol.[4][13]
-
Use of Co-solvents: A mixture of solvents can sometimes achieve the desired solubility and reaction temperature profile.
-
| Solvent | Boiling Point (°C) | Typical Role & Comments |
| Ethanol | 78 | Good for initial trials; moderate solubility. Reaction may be slow. |
| Acetic Acid | 118 | Excellent solvent and acts as a catalyst for dehydration. Can be corrosive. |
| DMF | 153 | High boiling point, excellent solvating power for polar substrates. |
| Water | 100 | Can be used, especially with hydrazine hydrate, but may require acid catalysis. |
Optimized Experimental Protocol
This protocol is a generalized procedure based on common literature methods for the synthesis of the parent this compound.
Objective: To synthesize this compound from cinchomeronic acid.
Step 1: Synthesis of Cinchomeronic Anhydride
-
Combine cinchomeronic acid (1.0 eq) and acetic anhydride (5-10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 140 °C) for 2-4 hours. The solid should dissolve.
-
Allow the reaction to cool to room temperature, then cool further in an ice bath.
-
The anhydride will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Note: This intermediate is moisture-sensitive and should be used promptly.
Step 2: Cyclization with Hydrazine Hydrate
-
Suspend the freshly prepared cinchomeronic anhydride (1.0 eq) in glacial acetic acid (or absolute ethanol, approx. 10-15 mL per gram of anhydride).
-
To this stirring suspension, add hydrazine hydrate (1.1 eq) dropwise. An exotherm may be observed.
-
After the addition is complete, heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 10% MeOH in DCM mobile phase).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product sequentially with cold water, cold ethanol, and finally diethyl ether to remove residual solvent and impurities.
-
If necessary, recrystallize the product from glacial acetic acid or DMF to obtain a pure, off-white solid.
References
-
ResearchGate. Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form... Available from: [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Available from: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025-09-23). PMC. Available from: [Link]
-
ChemInform Abstract: Convenient One-Pot Synthesis of N 3 -Substituted Pyrido[2,3-d]-, Pyrido[3,4-d]-, Pyrido[4,3-d]-pyrimidin-4(3H)-ones, and Quinazolin-4(3H)-ones Analogues. (2025-08-06). ChemInform. Available from: [Link]
-
Efficient Synthesis of Novel 10R-Pyrido[4,3-a]Phenazines, Including the Series Progenitor. Symmetry. Available from: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022-10-18). MDPI. Available from: [Link]
-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Available from: [Link]
-
An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Available from: [Link]
-
Chemoselective Addition of Hydrazine to δ‐Keto Esters and Dimethylformamide‐Mediated Deesterification. (2025-08-06). ResearchGate. Available from: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available from: [Link]
-
Synthesis of Pyridazine. ChemTube3D. Available from: [Link]
-
Cyclisation reaction through hydrazine. (2018-07-04). Chemistry Stack Exchange. Available from: [Link]
-
Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. Available from: [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]
-
Wolff–Kishner reduction. Wikipedia. Available from: [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available from: [Link]
-
OXIDATION, CYCLISATION AND REARRANGEMENTS OF HYDRAZONE DERIVATIVES OF ß-KETOESTERS. DORAS | DCU Research Repository. Available from: [Link]
-
The Reactions of Maleic Anhydride with Hydrazine Hydrate1. ResearchGate. Available from: [Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available from: [Link]
-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2019-03-14). PMC. Available from: [Link]
-
Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024-06-13). PMC. Available from: [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2022-07-12). PMC. Available from: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025-08-06). Canadian Journal of Chemistry. Available from: [Link]
-
How to convert anhydrides into acid hydrazide?. (2019-04-24). ResearchGate. Available from: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. scispace.com [scispace.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. biomedpharmajournal.org [biomedpharmajournal.org]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Purification challenges of pyrido[3,4-d]pyridazin-4(3H)-one intermediates
Executive Summary: The "Deceptive Simplicity" of the Scaffold
The pyrido[3,4-d]pyridazin-4(3H)-one scaffold is a critical intermediate in the synthesis of PARP inhibitors and various kinase inhibitors. While structurally compact, it presents a "perfect storm" of purification challenges:
-
Amphoteric Nature: It possesses a basic pyridine nitrogen (
) and a weakly acidic lactam NH ( ). -
"Brick Dust" Solubility: Extensive
-stacking and intermolecular hydrogen bonding often render it insoluble in non-polar solvents (DCM, Hexane) and only sparingly soluble in polar protic solvents. -
Tautomeric Blurring: The lactam-lactim equilibrium can lead to peak broadening and streaking on silica gel.
This guide moves beyond standard chromatography, prioritizing Group-Assisted Purification (GAP) principles and chemical workups to achieve purity before the compound ever touches a column.
Module 1: Solubility & Initial Isolation (The "Brick Dust" Protocol)
The Problem: The reaction mixture turns into a sludge or the product precipitates with impurities trapped inside the crystal lattice. Standard extraction (DCM/Water) fails because the product does not partition well into the organic layer.
The Solution: Do not attempt to dissolve the "brick dust." Instead, exploit its pH-dependent solubility switch.
Protocol A: The pH-Swing Isolation (Recommended)
Use this when the product precipitates from the reaction mixture (e.g., hydrazine condensation in ethanol).
-
Acidic Dissolution:
-
Filter the crude solid.
-
Suspend the "brick dust" solid in water (approx. 10-15 volumes).
-
Slowly add 1M HCl until the pH reaches ~1-2.
-
Mechanism:[1][2][3][4] This protonates the pyridine nitrogen, breaking the intermolecular H-bond network and forcing the molecule into solution.
-
Critical Step: Filter this acidic solution through Celite to remove non-basic impurities (tar, polymeric byproducts) that remain insoluble.
-
-
Controlled Reprecipitation:
-
Cool the filtrate to 0–5°C.
-
Slowly neutralize with saturated NaHCO₃ or 2M NaOH to pH 6–7.
-
Observation: The product will reprecipitate as a fine, purer solid. The isoelectric point is typically near neutral pH.
-
-
The "GAP" Wash:
-
Filter the reprecipitated solid.
-
Wash sequentially with:
-
Water (removes inorganic salts).
-
Cold Ethanol (removes unreacted hydrazine/soluble organics).
-
Diethyl Ether (facilitates drying).
-
-
Data: Solubility Profile (25°C)
| Solvent | Solubility | Notes |
| Water (pH 7) | < 0.1 mg/mL | Practically insoluble. |
| Water (pH 1) | > 20 mg/mL | Soluble (Protonated form). |
| DCM | < 1 mg/mL | Poor. Avoid for extraction. |
| DMSO | > 50 mg/mL | Good, but difficult to remove. |
| MeOH/DCM (1:9) | ~ 5-10 mg/mL | Moderate. Use for chromatography. |
Module 2: Chromatography Survival Guide
The Problem: When chromatography is unavoidable (e.g., separating regioisomers), the compound streaks (tails) on silica, or elutes as a broad hump.
Root Cause: The lactam moiety (NH-C=O) interacts strongly with the acidic silanols on the silica surface. Additionally, the basic pyridine nitrogen can form salt bridges with residual metal impurities in the silica.
Workflow: Chromatographic Decision Tree
Technical Insight: Mobile Phase Modifiers
-
Standard Silica: You must use a basic modifier to suppress silanol interactions.
-
Recipe: DCM : MeOH : NH₄OH (aq) — Start at 95:4.5:0.5.
-
Warning: Do not use Triethylamine (TEA) if you plan to use MS detection downstream, as it suppresses ionization and is hard to remove.
-
-
Reverse Phase (C18): Often superior for this scaffold.
-
Buffer: Use 0.1% Formic Acid or Ammonium Formate. The acidic pH keeps the pyridine protonated, ensuring a sharp peak shape and consistent retention time.
-
Module 3: Impurity Profiling & Scavenging
The Problem: The synthesis (often a condensation of a dicarbonyl with hydrazine) generates specific impurities that co-elute.
Hydrazine Contamination
-
Risk: Hydrazine is genotoxic and often trapped in the crystal lattice.
-
Detection: Use the 4-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) stain on TLC. Hydrazine spots turn bright yellow/orange.
-
Removal:
-
Chemical Scavenging: Treat the crude mixture with a mild electrophile like acetone or ethyl acetate (if compatible), converting hydrazine to a hydrazone which has a vastly different Rf.
-
Copper Wash: If the product is stable, washing the organic layer with 5% CuSO₄ solution complexes hydrazine (turns blue) and removes it.
-
Regioisomer Separation (N-Alkylation)
When alkylating the this compound (e.g., at the N-3 position), you often get O-alkylation or N-2 alkylation byproducts.
-
Differentiation:
-
N-Alkylated (Desired): Typically shows a Carbonyl stretch in IR (~1660-1680 cm⁻¹).
-
O-Alkylated (Imidate): Lacks the amide carbonyl stretch; shows C=N character.
-
-
Purification:
-
O-alkylated byproducts are significantly less polar (no H-bond donor). They usually elute first in Normal Phase chromatography (100% DCM or 10% EtOAc/Hexane).
-
N-alkylated products require polar gradients (MeOH/DCM).
-
Frequently Asked Questions (FAQ)
Q: My product is stuck on the NMR baseline or shows very broad peaks. A: This is likely due to aggregation or tautomerism.
-
Fix: Add a drop of TFA-d (Trifluoroacetic acid-d) to your DMSO-d6 or CDCl3 sample. This protonates the system, locking it into a single cationic form and sharpening the peaks.
Q: I see a "ghost peak" in LCMS with M+14 or M+28. A: Check your solvent. Methanol can react with activated intermediates to form methyl ethers. More commonly, if you used acetone to clean glassware, you might have formed a hydrazone adduct if residual hydrazine was present.
Q: Can I use recrystallization instead of the Acid-Base swing? A: Yes, but it is solvent-specific.
-
Solvent: Boiling Acetic Acid or DMF are often required to dissolve the solid.
-
Precipitant: Cooling and adding water (antisolvent) induces crystallization.
-
Warning: DMF is notoriously difficult to remove from the crystal lattice. You must dry the solid under high vacuum (> 24h) at elevated temperatures (60°C).
References
-
Synthesis & Tautomerism
-
Brick Dust Handling
-
Purification Strategy (GAP)
-
Physical Properties (Solubility)
- Title: Synthesis, Characterization and Solubility Determin
- Source:Journal of Solution Chemistry (via ResearchG
-
URL:[Link]
- Relevance: Provides solubility data in DMSO vs. MeOH for the homologous pyridazinone core.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Formation of a Stable Co-Amorphous System for a Brick Dust Molecule by Utilizing Sodium Taurocholate with High Glass Transition Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lonza.com [lonza.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyridazine synthesis [organic-chemistry.org]
- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Q&A With The Experts: New Technologies To Improve Solubility Of Brick Dust Compounds [bioprocessonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Minimizing side reactions during pyrido[3,4-d]pyridazinone cyclization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrido[3,4-d]pyridazinone derivatives. This resource, designed for chemists at the forefront of pharmaceutical and materials science, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of the cyclization process. As Senior Application Scientists, we understand that minimizing side reactions is paramount to achieving high yields and purity. This guide is structured to provide not just protocols, but the mechanistic reasoning behind them, empowering you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the synthesis of the pyrido[3,4-d]pyridazinone core, typically formed via the condensation of a pyridine-3,4-dicarbonyl precursor (e.g., pyridine-3,4-dicarboxylic acid, its anhydride, or diester) with hydrazine or its derivatives.
Q1: My reaction to form the pyrido[3,4-d]pyridazinone from pyridine-3,4-dicarboxylic acid and hydrazine hydrate is giving a low yield of the desired product. What are the likely side products?
A1: Low yields in this condensation reaction often point to the formation of several side products. The most common culprits are:
-
Incomplete Cyclization: The reaction may stall at the intermediate hydrazide stage. You might isolate mono- or dihydrazides of pyridine-3,4-dicarboxylic acid. These are often more polar than the final product and may remain in the aqueous phase during workup or streak on TLC plates.
-
Formation of Isomeric Products: If you are using a substituted hydrazine, there is a possibility of forming two regioisomers. The nucleophilicity of the substituted nitrogen in the hydrazine can influence which carbonyl group it attacks first, leading to different cyclization outcomes.
-
Polymerization: Under harsh conditions or with certain starting materials, polymerization can occur, leading to intractable materials.
-
Decarboxylation: Pyridinecarboxylic acids, especially those with the carboxylic acid group at the 2- or 4-position, can be susceptible to decarboxylation under heating, which can lead to the formation of pyridine-3-carboxylic acid derivatives that will not cyclize to the desired product.[1][2][3]
Q2: I am using a substituted hydrazine (e.g., methylhydrazine) and I'm getting a mixture of two products that I suspect are regioisomers. How can I control the regioselectivity?
A2: Controlling regioselectivity is a common challenge when using unsymmetrical hydrazines. The outcome is often dictated by the relative reactivity of the two carbonyl groups in your pyridine precursor and the two nitrogen atoms of the hydrazine.
-
Steric Hindrance: A bulkier substituent on the pyridine ring adjacent to one of the carbonyl groups can favor the attack of the less hindered nitrogen of the substituted hydrazine at that position.
-
Electronic Effects: The electronic nature of substituents on both the pyridine ring and the hydrazine can influence the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.
-
Reaction Conditions: Temperature and solvent can play a crucial role. Lower temperatures often favor the thermodynamically more stable product, while higher temperatures may lead to a mixture. Experimenting with different solvents can also alter the reaction pathway. A detailed mechanistic study of the reaction between hydrazines and β-dicarbonyl compounds suggests that the dehydration of intermediate dihydroxypyrazolidines is a key factor in determining the final isomer.[4]
Q3: My cyclization reaction seems to stop at the dihydropyrido[3,4-d]pyridazinone stage. How can I promote aromatization to the final product?
A3: The initial cyclization often leads to a di- or tetrahydro- intermediate, which then needs to be aromatized. If your desired product is the fully aromatic pyrido[3,4-d]pyridazinone, you will likely need an additional oxidation step. Common methods for aromatization include:
-
Air Oxidation: In some cases, especially with extended reaction times at elevated temperatures in the presence of a solvent like pyridine, in-situ aromatization by atmospheric oxygen can occur.[5]
-
Chemical Oxidants: A variety of oxidizing agents can be employed. Mild oxidants like bromine in acetic acid are often effective.[5] Other options include manganese dioxide (MnO2) or potassium permanganate (KMnO4), though care must be taken to avoid over-oxidation of other functional groups.
II. Troubleshooting Guide: A Deeper Dive into Side Reactions
This guide provides a systematic approach to identifying and mitigating specific side reactions during pyrido[3,4-d]pyridazinone cyclization.
| Observed Issue | Potential Cause(s) | Proposed Solution(s) |
| Low yield of desired product; presence of highly polar byproducts. | Incomplete cyclization, formation of stable hydrazide intermediates. The reaction may not have sufficient energy to overcome the activation barrier for the final ring-closing dehydration. | - Increase reaction temperature and/or time. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting materials and the formation of the desired product. - Use a dehydrating agent. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can facilitate the final cyclization step, but may also lead to chlorination side reactions. - Switch to a more reactive starting material. Pyridine-3,4-dicarboxylic anhydride is often more reactive than the diacid and can lead to cleaner cyclization. |
| Formation of an unexpected isomer. | Lack of regiocontrol with substituted hydrazines. The two nitrogen atoms of the substituted hydrazine have different nucleophilicities, and the two carbonyl groups of the pyridine precursor may have different electrophilicities. | - Modify the pyridine precursor. Introduce steric bulk or electron-withdrawing/donating groups near one of the carbonyls to direct the initial attack of the hydrazine. - Protect one of the hydrazine nitrogens. This is a more complex synthetic route but can provide absolute regiocontrol. - Systematic screening of reaction conditions. Vary the solvent, temperature, and reaction time to find conditions that favor the formation of the desired isomer. |
| Formation of a dark, insoluble tar-like substance. | Polymerization or decomposition. This can be caused by excessively high temperatures, prolonged reaction times, or the presence of impurities that catalyze side reactions. | - Lower the reaction temperature. Use the minimum temperature required for the reaction to proceed at a reasonable rate. - Reduce the reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed. - Purify starting materials. Ensure that the pyridine precursor and hydrazine are free of impurities. |
| Evidence of decarboxylation of the starting material. | Thermal instability of the pyridine dicarboxylic acid. This is more likely if the reaction is run at very high temperatures.[1][2][3] | - Use a milder reaction temperature. - Employ a more reactive starting material that allows for lower reaction temperatures, such as the corresponding anhydride or diester. |
| Difficulty in purifying the final product. | Presence of closely related side products or unreacted starting materials. The polarity of the desired product and byproducts may be very similar. | - Optimize the reaction to minimize byproduct formation. - Employ advanced purification techniques. If standard column chromatography is ineffective, consider techniques like preparative HPLC or crystallization from a suitable solvent system. For some pyrido[3,4-d]pyrimidine derivatives, recrystallization from methanol has been shown to be effective.[6] |
III. Key Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrate.
Protocol 1: Cyclization of Pyridine-3,4-dicarboxylic Acid with Hydrazine Hydrate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyridine-3,4-dicarboxylic acid (1 equivalent) in ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Aromatization of a Dihydropyrido[3,4-d]pyridazinone
-
Reaction Setup: Dissolve the dihydropyrido[3,4-d]pyridazinone (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Addition of Bromine: Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, or until the starting material is consumed as indicated by TLC.
-
Workup: Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate. The product will often precipitate and can be collected by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as necessary.
IV. Mechanistic Insights and Visualizations
Understanding the reaction mechanism is key to troubleshooting. The formation of the pyrido[3,4-d]pyridazinone ring proceeds through a series of nucleophilic acyl substitution and condensation steps.
Caption: General reaction pathway for pyrido[3,4-d]pyridazinone formation.
The following diagram illustrates potential side reactions that can compete with the desired cyclization.
Caption: Competing reaction pathways in pyrido[3,4-d]pyridazinone synthesis.
V. References
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826–828. [Link]
-
Hovakimyan, S. A., Babakhanyan, A. V., Voskanyan, V. S., Karapetian, V. E., Panosyan, G. A., & Kocharian, S. T. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40(8), 1047–1052. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
G. E. Dunn, G. K. J. Lee, and H. Thimm, "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution," Canadian Journal of Chemistry, vol. 50, no. 18, pp. 3017-3027, 1972. [Link]
-
A Facile Synthesis of Amide Derivatives of[1][4][7]Triazolo[4,3-a]pyridine. ResearchGate. [Link]
-
Price, T. O., Emery, F. da S., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430–445. [Link]
-
Pyrido[3,4-D]pyridazin-1(2H)-one. PubChem. [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027. [Link]
-
Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form... ResearchGate. [Link]
-
Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873. [Link]
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Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]
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Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [Link]
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Paul, C. E., Gargiulo, S., France, S. P., & Paradisi, F. (2018). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemCatChem, 10(17), 3735–3739. [Link]
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ChemInform Abstract: Pyridazine Derivatives. Part 7. Synthesis and Hypotensive Activity of 3‐Hydrazinocycloalkyl(1,2‐c)pyridazines and Their Derivatives. Publicación - Sílice (CSIC). [Link]
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Ciuculescu-Pradatu, D., Mandravel, C., & Stanciuc, A. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Chemistry, 5(4), 2736–2746. [Link]
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Process for preparing pyridine-2,3-dicarboxylic acid compounds. Google Patents.
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Wan, Y., Zhang, G., & Liu, D. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 22(7), 3163–3173. [Link]
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A Telescoped Protocol for the Synthesis of New Pyrrolo[3,4-d]pyridazinones by Cascade Reactions. ResearchGate. [Link]
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Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. [Link]
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El-Sayed, N. N. E., Al-Abdullah, E. S., Al-Dies, A. M., Al-Tamimi, A.-M. S., El-Gamal, K. M., & El-Shaer, M. R. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Journal of the Iranian Chemical Society. [Link]
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2,3-Pyridinedicarboxylic Acid Usage And Synthesis. Senzhuo Industry Co.,Ltd. [Link]
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Pyrido(3,4-d)pyridazine. PubChem. [Link]
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Drag, M., & Dziadulewicz, E. K. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Tetrahedron Letters, 42(18), 3329–3331. [Link]
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Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]
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Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system. ResearchGate. [Link]
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Awas, M. (2008). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. Acta Chimica Slovenica, 55, 492–501. [Link]
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Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. [Link]
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Zhang, Y., Dong, D., & Zhu, Q. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 28(19), 6806. [Link]
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Pyridines. SlideShare. [Link]
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Van der Veken, P., Kestens, D., Gieling, R., Proost, P., Schols, D., & De Meester, I. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Pharmaceuticals, 16(3), 346. [Link]
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Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][1][4][8]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry. [Link]
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Wang, C., Li, C., Zhu, J., & Li, Y. (2017). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 15(44), 9473–9480. [Link]
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Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie International Edition. [Link]
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The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][4][7]oxazine-1,8-diones. MDPI. [Link]
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Resolving regioisomer mixtures in pyrido[3,4-d]pyridazinone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Regioisomerism
The synthesis of pyrido[3,4-d]pyridazinones, a scaffold of significant interest in medicinal chemistry, is frequently complicated by the formation of regioisomeric mixtures.[1] This occurs when cyclization reactions can proceed through multiple pathways, leading to products with the same molecular formula but different spatial arrangements of atoms. The inability to control or separate these isomers can lead to inconsistent biological data, hinder structure-activity relationship (SAR) studies, and create significant downstream purification challenges.
This guide will address the root causes of poor regioselectivity and provide actionable strategies for both controlling the reaction outcome and effectively separating the resulting isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of pyrido[3,4-d]pyridazinones, presented in a question-and-answer format.
Q1: My reaction yields a mixture of pyrido[3,4-d]pyridazinone regioisomers. What are the primary factors influencing regioselectivity?
A1: The formation of regioisomers in pyrido[3,4-d]pyridazinone synthesis is typically governed by a combination of electronic and steric factors in the precursors. The specific synthetic route employed plays a crucial role. For instance, in syntheses involving the condensation of a substituted pyridine derivative with a hydrazine, the nucleophilicity of the different nitrogen atoms in hydrazine and the electrophilicity of the carbonyl groups on the pyridine precursor are key determinants.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyridine ring can direct the initial nucleophilic attack of the hydrazine. An electron-withdrawing group can enhance the electrophilicity of a nearby carbonyl, making it more susceptible to attack.
-
Steric Hindrance: Bulky substituents near a reactive site can impede the approach of the nucleophile, favoring reaction at a less sterically hindered position.
-
Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.
A thorough analysis of your specific starting materials and reaction conditions is the first step in diagnosing the cause of poor regioselectivity.
Q2: How can I improve the regioselectivity of my synthesis to favor a single pyrido[3,4-d]pyridazinone isomer?
A2: Achieving high regioselectivity often requires a strategic approach to precursor design and reaction optimization. Here are several strategies to consider:
-
Directing Groups: The introduction of a directing group on the pyridine precursor can sterically or electronically favor one cyclization pathway over another. For example, a bulky protecting group can be used to block one reactive site, forcing the reaction to proceed at the desired position.
-
Precursor Modification: Altering the electronic properties of the pyridine ring through the introduction of electron-donating or electron-withdrawing groups can influence the regiochemical outcome.
-
Catalyst Selection: In some cases, the choice of acid or base catalyst can influence the transition state energies of the competing cyclization pathways, thereby enhancing the formation of one isomer.
-
Reaction Condition Optimization: A systematic evaluation of reaction parameters such as temperature, solvent polarity, and reaction time can reveal conditions that favor the desired regioisomer. Lower temperatures, for instance, often favor the kinetically controlled product.
Q3: I have an inseparable mixture of regioisomers. What are the most effective techniques for their separation?
A3: The separation of regioisomers with very similar physical properties can be challenging. However, several chromatographic techniques have proven effective. Due to their often subtle differences in polarity and shape, a systematic approach to method development is crucial.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for separating regioisomers.[2] Experimentation with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions is key. The use of different organic modifiers (e.g., acetonitrile, methanol) and additives (e.g., formic acid, trifluoroacetic acid) can significantly impact selectivity.[3]
-
Chiral Chromatography: If the regioisomers are chiral or can be derivatized with a chiral handle, chiral HPLC can provide excellent separation.[4] Columns with chiral stationary phases, such as those based on cellulose or amylose derivatives, are commonly used.[4]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes offer superior resolution for closely related isomers compared to HPLC, often with the benefit of faster separation times and reduced solvent consumption.
-
Flash Column Chromatography: While less resolving than HPLC, careful optimization of flash chromatography conditions (e.g., using a high-performance silica or a specialized stationary phase) can sometimes achieve baseline separation, particularly if there is a discernible difference in the polarity of the isomers.
The following table summarizes common starting points for chromatographic method development:
| Chromatographic Technique | Stationary Phase Examples | Mobile Phase Considerations | Key Optimization Parameters |
| Reverse-Phase HPLC | C18, C8, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water with 0.1% Formic Acid or TFA | Gradient slope, organic modifier, temperature |
| Normal-Phase HPLC | Silica, Diol, Cyano | Hexane/Ethyl Acetate, Hexane/Isopropanol | Solvent ratio, additives (e.g., small % of alcohol) |
| Chiral HPLC | Chiralcel® (e.g., OD, OJ), Chiralpak® | Hexane/Ethanol, Hexane/Isopropanol | Alcohol modifier percentage, flow rate |
| SFC | Similar to HPLC phases | Supercritical CO2 with co-solvents (e.g., Methanol, Ethanol) | Co-solvent percentage, pressure, temperature |
Q4: How can I definitively identify and characterize the different regioisomers in my mixture?
A4: Unambiguous structural elucidation of regioisomers is critical. A combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), is the gold standard.
-
1D NMR (¹H and ¹³C): While ¹H and ¹³C NMR spectra will show distinct signals for each isomer, assigning these signals to specific protons and carbons can be challenging without further information.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the pyridine and pyridazinone rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is often the most powerful tool for distinguishing regioisomers, as it can reveal long-range connectivities that differ between the isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This can be particularly useful for confirming assignments by observing through-space interactions between protons on different parts of the molecule.[5]
-
-
X-ray Crystallography: If a single crystal of one or both of the isomers can be obtained, X-ray crystallography provides definitive, unambiguous structural proof.
-
Mass Spectrometry (MS): While MS will confirm the molecular weight of the isomers, it generally cannot distinguish between them unless fragmentation patterns are sufficiently different, which is not always the case.
The following diagram illustrates a general workflow for the resolution and identification of regioisomers:
Caption: Workflow for resolving and identifying regioisomer mixtures.
Experimental Protocols
Protocol 1: General Procedure for HPLC Method Development for Regioisomer Separation
-
Initial Screening:
-
Dissolve a small sample of the regioisomeric mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
Inject the sample onto a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Run a broad gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) from 5% to 95% acetonitrile over 20 minutes.
-
Analyze the chromatogram for any signs of peak separation.
-
-
Optimization of Mobile Phase:
-
If partial separation is observed, adjust the gradient to be shallower around the elution time of the isomers.
-
If no separation is seen, switch the organic modifier to methanol and repeat the screening gradient.
-
Evaluate the effect of different additives, such as trifluoroacetic acid or ammonium formate.
-
-
Evaluation of Stationary Phase:
-
If separation remains poor, screen other stationary phases with different selectivities, such as a phenyl-hexyl or a polar-embedded phase.
-
-
Final Refinement:
-
Once a promising set of conditions is identified, fine-tune the gradient, flow rate, and column temperature to maximize resolution.
-
The following diagram illustrates the decision-making process in HPLC method development:
Caption: HPLC method development decision tree for regioisomer separation.
References
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Boruń, A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 319-342. [Link]
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Pálla, G., et al. (1995). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Biochemical and Biophysical Methods, 30(2-3), 165-174. [Link]
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de Araújo-Júnior, J. X., et al. (2007). Synthesis of regiospecifically polysubstituted pyridazinones. Tetrahedron, 63(44), 10852-10862. [Link]
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Plech, T., et al. (2020). Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. Molecules, 25(24), 6030. [Link]
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Cabrera-Zubizarreta, A., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 14(11), 1159. [Link]
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Plech, T., et al. (2021). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Molecules, 26(11), 3373. [Link]
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Sato, D., et al. (2022). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 13(5), 803-810. [Link]
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Chen, Y., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3421-3424. [Link]
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Wang, Y., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 74, 117042. [Link]
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Van der Veken, P., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2154. [Link]
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Sato, D., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. Journal of Medicinal Chemistry, 67(13), 11099-11115. [Link]
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Plech, T., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(19), 6520. [Link]
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N/A. (2023). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][6]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. [Link]
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Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(25), 7249-7263. [Link]
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Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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El-Sayed, M. A. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 14(10), 1935-1955. [Link]
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Pérez-Picaso, L., et al. (2019). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 24(19), 3469. [Link]
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Ilisz, I., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 28(19), 6788. [Link]
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Puskás, I., et al. (2021). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 26(17), 5275. [Link]
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de Oliveira, C. S. A., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 12(9), 1545-1551. [Link]
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Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3374. [Link]
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Samigullin, D. V., et al. (2017). Stereodynamics of some pyridoxine derivatives. Magnetic Resonance in Chemistry, 55(4), 304-311. [Link]
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Paul, D. B., & Rodda, H. J. (1968). Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine. Australian Journal of Chemistry, 21(5), 1291-1307. [Link]
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Hekner, A., et al. (2023). Drugs' skin permeability studies using HPLC chromatographic data obtained on different C18 stationary phases and calculated descriptors. Sciforum. [Link]
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Troubleshooting hydrazine condensation in pyridazinone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyridazinone synthesis. This guide is designed to provide in-depth troubleshooting advice and practical insights into the critical hydrazine condensation step. As specialists in synthetic chemistry, we understand the nuances and challenges that can arise during the formation of this important heterocyclic scaffold. This resource is structured to address common issues encountered in the lab, offering explanations grounded in mechanistic principles and providing actionable, field-proven solutions.
Troubleshooting Guide: Hydrazine Condensation in Pyridazinone Synthesis
The synthesis of pyridazinones, versatile scaffolds in medicinal chemistry, most commonly involves the cyclocondensation of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-keto acid) with a hydrazine derivative.[1][2] While robust, this reaction is not without its challenges. This section addresses specific problems in a question-and-answer format to help you navigate your synthesis effectively.
Issue 1: Low or No Yield of the Desired Pyridazinone
Question: I am performing a condensation reaction between a γ-keto acid and hydrazine hydrate, but I'm observing a very low yield of my target pyridazinone. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in this synthesis are a frequent challenge and can stem from several factors, from the quality of your starting materials to suboptimal reaction conditions. A systematic approach is key to identifying and resolving the issue.
Probable Causes & Recommended Solutions:
-
Incomplete Hydrazone Formation: The initial condensation to form the hydrazone intermediate is a crucial, and sometimes reversible, step.[3]
-
Solution: Ensure anhydrous conditions if using sensitive reagents, although hydrazine hydrate is often used successfully. A catalytic amount of acid (e.g., a few drops of acetic acid) can facilitate hydrazone formation.[4] For sluggish reactions, consider pre-forming the hydrazone before inducing cyclization.
-
-
Suboptimal Reaction Temperature and Time: Both cyclization and potential decomposition pathways are temperature-dependent.
-
Solution: Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, a modest increase in temperature or prolonged reaction time may be necessary. Conversely, if byproduct formation is observed, a lower temperature might be beneficial. Many procedures call for refluxing in solvents like ethanol for several hours.[2][5]
-
-
Purity of Starting Materials: Impurities in the γ-keto acid or hydrazine can interfere with the reaction. Hydrazine hydrate can degrade over time.
-
Solution: Use freshly opened or properly stored hydrazine hydrate. Ensure the purity of your dicarbonyl starting material, as contaminants can lead to unwanted side reactions.
-
-
Decomposition of Reactants or Product: At elevated temperatures or in the presence of strong acids, the starting materials or the pyridazinone product may be unstable.
-
Solution: If decomposition is suspected (e.g., formation of tar-like substances), reduce the reaction temperature and minimize the concentration of any acid catalyst.
-
-
N-N Bond Cleavage in Hydrazone Intermediate: In reactions analogous to the Fischer indole synthesis, electron-donating groups on the hydrazine or carbonyl component can weaken the N-N bond, leading to cleavage as a significant side reaction.[6][7]
-
Solution: This is an inherent reactivity challenge. If you suspect this pathway, modifying the electronic properties of your substrates, if possible, may be necessary. Alternatively, milder reaction conditions could disfavor this cleavage pathway.
-
Issue 2: Formation of an Unexpected Isomer (Regioselectivity Problem)
Question: I'm using an unsymmetrical 1,4-dicarbonyl compound with methylhydrazine and obtaining a mixture of two regioisomers. How can I control the regioselectivity of the condensation?
Answer:
The formation of regioisomers is a classic challenge when both reactants are unsymmetrical.[8] The outcome is determined by which carbonyl group the substituted nitrogen (N1) of the hydrazine attacks versus the unsubstituted nitrogen (N2).
Controlling Factors & Strategic Solutions:
-
Electronic Effects: The more electrophilic carbonyl carbon will typically be attacked preferentially by the more nucleophilic nitrogen of the hydrazine.
-
Strategy: Under neutral or basic conditions, the unsubstituted nitrogen of methylhydrazine is more nucleophilic and will preferentially attack the more electrophilic carbonyl. Under acidic conditions, the reaction can become more complex, but often the initial condensation occurs at the more reactive carbonyl.[8]
-
-
Steric Hindrance: A bulky group near one of the carbonyls can sterically direct the incoming hydrazine to the less hindered carbonyl.
-
Strategy: If possible, design your synthesis to take advantage of significant steric differences between the two sides of the dicarbonyl compound.
-
-
Reaction Conditions (pH and Solvent):
-
pH Control: As a general rule, acidic conditions can favor one isomer while basic conditions may favor the other. This needs to be determined empirically for your specific system.[8][9]
-
Solvent Choice: Solvents can influence the reaction's regioselectivity. For instance, in the analogous Knorr pyrazole synthesis, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to enhance regioselectivity compared to ethanol.[8]
-
-
Use of a Dicarbonyl Surrogate:
-
Strategy: A more definitive approach is to use a starting material where the two electrophilic centers have inherently different reactivity, such as a β-enaminone or an α-oxoketene N,S-acetal. This pre-defines the site of initial attack.[8]
-
Issue 3: Difficulty in Purifying the Pyridazinone Product
Question: My reaction seems to have worked, but I'm struggling to isolate a pure product. What are common impurities and effective purification strategies?
Answer:
Purification can be challenging due to the polar nature of the pyridazinone ring and the potential for closely related byproducts.
Common Impurities & Purification Protocols:
-
Unreacted Starting Material: Both the γ-keto acid and hydrazine can be present in the crude product.
-
Purification Strategy:
-
Acid-Base Extraction: If your pyridazinone is stable to acid and base, you can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (like 1M HCl) to remove any unreacted hydrazine. Subsequently, a wash with a dilute base (like saturated NaHCO₃ solution) can remove the acidic γ-keto acid starting material.[10]
-
Recrystallization: This is a very effective method for purifying pyridazinones. Common solvents include ethanol, methanol, or mixtures of ethanol and water.[5]
-
Silica Gel Chromatography: This is a standard method, but the polarity of pyridazinones can sometimes lead to tailing on the column. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is often a good starting point. Adding a small amount of triethylamine (e.g., 0.5%) to the eluent can help to reduce tailing for basic compounds.
-
-
-
Azine Side Product: Hydrazones can sometimes react with another molecule of the carbonyl starting material to form an azine (R₂C=N-N=CR₂).[3]
-
Purification Strategy: Azines are typically less polar than the desired pyridazinone and can often be separated by silica gel chromatography.
-
-
Incomplete Cyclization: The intermediate hydrazone may be present in the final mixture.
-
Purification Strategy: If the hydrazone is stable, it can often be separated by chromatography. Alternatively, you could try to force the reaction to completion by resubjecting the crude mixture to the reaction conditions (e.g., further heating).
-
| Impurity | Physical/Chemical Property | Recommended Purification Method |
| Unreacted γ-keto acid | Acidic | Basic aqueous wash (e.g., NaHCO₃) |
| Unreacted hydrazine | Basic | Acidic aqueous wash (e.g., dilute HCl) |
| Azine byproduct | Less polar than product | Silica gel chromatography |
| Hydrazone intermediate | Polarity similar to product | Silica gel chromatography or force cyclization |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation of a γ-keto acid with hydrazine?
A1: The reaction proceeds in two main stages:
-
Hydrazone Formation: The hydrazine performs a nucleophilic attack on the ketone carbonyl of the γ-keto acid to form a hydrazone intermediate. This is typically the faster of the two condensation steps.
-
Cyclization (Intramolecular Acyl Substitution): The terminal nitrogen of the hydrazone then attacks the carboxylic acid carbonyl. This is an intramolecular nucleophilic acyl substitution, which results in the formation of the six-membered pyridazinone ring with the elimination of a molecule of water.[1]
Q2: Can I use substituted hydrazines in this reaction?
A2: Yes, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) are commonly used and will result in an N-substituted pyridazinone.[2] However, be aware that using a substituted hydrazine introduces the regioselectivity issue discussed in the troubleshooting guide if your dicarbonyl compound is also unsymmetrical.
Q3: My reaction involves a 1,4-diketone instead of a γ-keto acid. Does this change the troubleshooting approach?
A3: The principles are very similar. The reaction will still proceed via a hydrazone intermediate followed by cyclization. However, with a 1,4-diketone, the final product will be a dihydropyridazine, which may or may not be oxidized to the aromatic pyridazine depending on the reaction conditions and the stability of the dihydropyridazine. If an aromatic pyridazine is desired, a subsequent oxidation step (e.g., with bromine in acetic acid) might be necessary.[2]
Q4: Are there any safety precautions I should be aware of when working with hydrazine?
A4: Absolutely. Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine is highly reactive and can be explosive. For most laboratory-scale syntheses, hydrazine hydrate is the reagent of choice.
Visualizing the Process
Reaction Mechanism
Caption: General mechanism of pyridazinone synthesis.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol is a representative example of pyridazinone synthesis from a γ-keto acid.
Materials:
-
4-Oxo-4-phenylbutanoic acid (1.0 eq)
-
Hydrazine hydrate (85% solution, 1.5 eq)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-oxo-4-phenylbutanoic acid in ethanol (approx. 0.2 M concentration).
-
To the stirring solution, add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (a typical eluent system would be 50:50 ethyl acetate:hexanes).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
References
- Verma, S., et al. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125.
- de la Torre, M. C., & G. Sierra, M. A. (2014). Synthesis and chemistry of pyridazin-3(2H)-ones. Science of Synthesis.
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
- Krasavin, M., et al. (2021). Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. European Journal of Organic Chemistry, 2021(32), 4581-4589.
- Abdel-Wahab, B. F., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
- Asif, M. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Preprints.org.
- Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19.
- Heinisch, G., & Matuszczak, B. (2004). Product Class 8: Pyridazines. Science of Synthesis.
- BenchChem. (2025).
- Zalesov, V. V., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40(8), 1039-1044.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- Catak, S., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 7412-7421.
- Reja, R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- Reddy, C. V., et al. (2007). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 7412–7421.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Knorr Pyrazole Synthesis. (n.d.).
- Hobbs, W. J. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Hafez, H. N., et al. (2016).
- Knorr Pyrazole Synthesis (M. Pharm). (2021). Slideshare.
- Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1168-1209.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516.
- Abdelgawad, M. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 735.
- Sigma-Aldrich.
- El-Gazzar, A. B. A., et al. (2015). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. European Journal of Medicinal Chemistry, 90, 609-618.
- Wikipedia. Hydrazone.
- Farkaš, J., & Sorm, F. (1971). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers, 25(5), 418-420.
- Li, Y., et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5873.
- Kamal, M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(11), 1386-1403.
- Abd El-Aziz, A. S., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125.
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Validation & Comparative
Pyrido[3,4-d]pyridazinone vs. Quinazolinone: A Comparative Guide to Binding Affinity for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyrido[3,4-d]pyridazinone and quinazolinone scaffolds have emerged as privileged structures, demonstrating significant potential in the development of targeted therapeutics. Both heterocyclic systems offer a rigid framework amenable to diverse substitutions, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth, objective comparison of the binding affinities of these two scaffolds, with a focus on their inhibitory activities against two clinically relevant targets: Poly (ADP-ribose) polymerase-1 (PARP-1) and Matrix Metalloproteinase-13 (MMP-13). The analysis is supported by experimental data from peer-reviewed literature, detailed methodologies, and structural insights to inform rational drug design.
At a Glance: Comparative Efficacy
| Target | Scaffold | Representative IC50 | Key Structural Features Influencing Affinity |
| PARP-1 | Pyrido[3,4-d]pyridazinone | 36 nM | Isosteric replacement of phthalazinone core of known inhibitors; modifications in the tail part for additional interactions. |
| Quinazolinone | 27.89 nM | Bioisosteric replacement of phthalazinone core; substitution at position-1 of the quinazoline ring enhances potency. | |
| MMP-13 | Pyrido[3,4-d]pyrimidin-4-one | 4 nM | Occupies the S1'-specificity pocket without binding to the catalytic Zn2+ ion; favorable ADME properties. |
| Quinazolinone | 10 nM | Occupies the S1'-specificity pocket without chelating the Zn2+ ion; amenable to substitutions for improved selectivity. |
Section 1: Targeting PARP-1 in Cancer Therapy
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, crucial for repairing single-strand DNA breaks.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Both pyrido[3,4-d]pyridazinone and quinazolinone scaffolds have been successfully employed as bioisosteres of the phthalazinone core found in the approved PARP-1 inhibitor, Olaparib.[2][3]
Pyrido[3,4-d]pyridazinone Derivatives as PARP-1 Inhibitors
The pyridopyridazinone scaffold has been explored as a close structural mimic of the phthalazinone nucleus in Olaparib. A study by El-Naggar et al. (2019) detailed the design and synthesis of a series of pyridopyridazinone derivatives.[3] The most potent compound from this series, compound 8a , exhibited an IC50 value of 36 nM against PARP-1, which is comparable to the reference drug Olaparib (IC50 = 34 nM) in the same assay.[3]
Molecular modeling studies revealed that the pyridopyridazinone core effectively occupies the nicotinamide-binding pocket of PARP-1. The stability of the inhibitor-enzyme complex is attributed to key hydrogen bond interactions with Gly863 and Ser904, along with π-π and hydrogen-π stacking interactions with Tyr907 and Tyr896, respectively.[3] These interactions anchor the scaffold in the active site, allowing for potent inhibition.
Quinazolinone Derivatives as PARP-1 Inhibitors
The quinazolinone scaffold has also been successfully utilized as a bioisostere for the phthalazinone core of Olaparib. In a study by Ramadan et al. (2020), a series of novel quinazolinone-based derivatives were synthesized and evaluated for their PARP-1 inhibitory activity.[2] The most potent compound, 12c , demonstrated an impressive IC50 of 27.89 nM, slightly more potent than Olaparib (IC50 = 30.38 nM) in their assay.[2]
The structure-activity relationship (SAR) studies in this series highlighted that substitution at the N-1 position of the quinazolinone ring was more favorable for potency compared to substitution at the N-2 position.[2] Docking studies confirmed that the quinazolinone scaffold fits well into the PARP-1 active site, with the carbonyl group forming crucial hydrogen bonds with His862 and Gly863, mimicking the interactions of the natural substrate NAD+.[2]
Head-to-Head Binding Affinity Comparison for PARP-1
| Compound ID | Scaffold | PARP-1 IC50 (nM) | Reference |
| 8a | Pyrido[3,4-d]pyridazinone | 36 | [3] |
| 12c | Quinazolinone | 27.89 | [2] |
| Olaparib | Phthalazinone | 34 / 30.38 | [2][3] |
While the data are from separate studies, the comparable potency of the optimized compounds from both scaffolds suggests that both the pyrido[3,4-d]pyridazinone and quinazolinone cores are excellent starting points for the design of novel PARP-1 inhibitors. The quinazolinone derivative 12c shows a slight edge in potency in the cited study.
PARP-1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP-1 in the DNA damage response and how its inhibition leads to synthetic lethality in BRCA-deficient cancer cells.
Caption: PARP-1 signaling in DNA repair and synthetic lethality.
Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Colorimetric)
This protocol is a representative method based on commercially available kits and published procedures for determining the IC50 values of novel inhibitors.[2]
-
Plate Preparation: Coat a 96-well plate with histone, the protein substrate for PARP-1. Wash the plate to remove unbound histone.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human PARP-1 enzyme, biotinylated NAD+ (the substrate), and varying concentrations of the test inhibitor (e.g., pyrido[3,4-d]pyridazinone or quinazolinone derivatives).
-
Enzymatic Reaction: Add the reaction mixture to the histone-coated wells and incubate at room temperature to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histone using the biotinylated NAD+.
-
Detection: Wash the plate to remove unreacted components. Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose chains on the histone.
-
Signal Generation: After another wash step, add a chemiluminescent or colorimetric HRP substrate.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader. The signal intensity is proportional to the PARP-1 activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Section 2: Targeting MMP-13 in Osteoarthritis
Matrix metalloproteinase-13 (MMP-13), or collagenase-3, plays a critical role in the degradation of type II collagen, the primary structural component of articular cartilage. Its overexpression is a hallmark of osteoarthritis (OA), making it a key therapeutic target for preventing cartilage destruction.[4] A significant challenge in developing MMP inhibitors has been achieving selectivity over other MMP family members to avoid off-target side effects.
Direct Comparison: Pyrido[3,4-d]pyrimidin-4-ones vs. Quinazolinones
A pivotal study by Li et al. (2008) directly compared the efficacy and selectivity of quinazolinones and pyrido[3,4-d]pyrimidin-4-ones as MMP-13 inhibitors.[4] Both scaffolds were designed as non-zinc-binding inhibitors that occupy the S1' specificity pocket of MMP-13, a strategy to enhance selectivity.
The study identified potent inhibitors from both classes. A representative quinazolinone derivative, compound 8 , showed an IC50 of 10 nM for MMP-13. The pyrido[3,4-d]pyrimidin-4-one series yielded even more potent compounds, with compound 10a demonstrating an MMP-13 IC50 of 4 nM.[4]
Selectivity Profile
A crucial aspect of this study was the selectivity profiling against other MMPs. The pyrido[3,4-d]pyrimidin-4-one 10a was found to be highly selective for MMP-13, with IC50 values greater than 10,000 nM for MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-10, MMP-12, and MMP-14.[4] This high selectivity is a significant advantage in mitigating the risk of mechanism-based side effects. The quinazolinone series also produced selective inhibitors, though the pyridopyrimidinone scaffold appeared to offer a superior combination of potency and selectivity in this particular study.
Comparative Binding Affinity for MMP-13
| Compound ID | Scaffold | MMP-13 IC50 (nM) | Selectivity over other MMPs | Reference |
| 10a | Pyrido[3,4-d]pyrimidin-4-one | 4 | >2500-fold | [4] |
| 8 | Quinazolinone | 10 | High | [4] |
MMP-13 Signaling Pathway in Osteoarthritis
The diagram below outlines the role of MMP-13 in the catabolic cascade that leads to cartilage degradation in osteoarthritis.
Caption: Role of MMP-13 in osteoarthritis cartilage degradation.
Experimental Protocol: In Vitro MMP-13 Inhibition Assay (Fluorogenic)
This protocol is a representative method for assessing the potency of MMP-13 inhibitors, based on published literature.[4]
-
Enzyme Activation: Recombinant human pro-MMP-13 is activated with 4-aminophenylmercuric acetate (APMA).
-
Inhibitor Incubation: The activated MMP-13 enzyme is pre-incubated with various concentrations of the test compounds (e.g., quinazolinone or pyrido[3,4-d]pyrimidin-4-one derivatives) in an assay buffer.
-
Substrate Addition: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to the enzyme-inhibitor mixture to initiate the reaction.
-
Fluorescence Monitoring: The cleavage of the fluorogenic substrate by MMP-13 results in an increase in fluorescence. This is monitored over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Data Analysis: The initial reaction rates are determined from the linear portion of the fluorescence versus time curves. The percent inhibition is calculated for each inhibitor concentration relative to a vehicle control. IC50 values are then determined by fitting the data to a four-parameter logistic equation.
-
Selectivity Assays: The same protocol is followed using other recombinant MMPs (e.g., MMP-1, MMP-2, MMP-9) to determine the selectivity of the inhibitors.
Conclusion and Future Perspectives
Both the pyrido[3,4-d]pyridazinone and quinazolinone scaffolds have proven to be highly effective core structures for the design of potent inhibitors against clinically significant targets like PARP-1 and MMP-13.
-
For PARP-1 inhibition , both scaffolds yield compounds with nanomolar potency, comparable to the approved drug Olaparib. The choice between the two may depend on other factors such as synthetic accessibility, patentability, and the potential for optimizing pharmacokinetic properties. The quinazolinone derivative in the compared studies showed a slight potency advantage.
-
For MMP-13 inhibition , the pyrido[3,4-d]pyrimidin-4-one scaffold demonstrated superior potency and selectivity in a direct comparative study. This suggests it may be a more promising starting point for developing disease-modifying osteoarthritis drugs where high selectivity is paramount to avoid off-target effects.
Ultimately, the selection of a scaffold is a multi-parameter optimization problem. This guide provides a focused analysis on binding affinity, supported by structural and mechanistic insights, to aid researchers and drug development professionals in making informed decisions in the early stages of drug discovery. Further optimization of these scaffolds will undoubtedly lead to the development of novel and effective therapeutics.
References
-
Ramadan, S. K., Elrazaz, E. Z., Abouzid, K. A. M., & El-Naggar, A. M. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(49), 29475–29492. [Link]
-
El-Naggar, A. M., Ibrahim, T. S., & El-Enany, M. A. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 655–666. [Link]
-
Li, J. J., Nahra, J., Johnson, A. R., Bunker, A., O'Brien, P., Yue, W. S., Ortwine, D. F., Man, C. F., Baragi, V., Kilgore, K., Dyer, R. D., & Han, H. K. (2008). Quinazolinones and pyrido[3,4-d]pyrimidin-4-ones as orally active and specific matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 51(4), 835–841. [Link]
Sources
- 1. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinones and pyrido[3,4-d]pyrimidin-4-ones as orally active and specific matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards for Pyrido[3,4-d]pyridazin-4(3H)-one Analysis: A Comparative Technical Guide
Executive Summary
The pyrido[3,4-d]pyridazin-4(3H)-one scaffold (CAS: 40511-70-4) is a critical pharmacophore in modern drug discovery, serving as the core structure for PARP inhibitors, KDM4/5 histone demethylase inhibitors, and various anti-inflammatory agents. Its structural similarity to phthalazinones (e.g., Olaparib) makes it a high-value target.
However, analytical characterization of this scaffold presents distinct challenges: tautomeric equilibrium , poor aqueous solubility , and regioisomeric impurities derived from synthesis. This guide objectively compares reference standard options—from Certified Reference Materials (CRMs) to in-house working standards—and provides a validated analytical framework to ensure data integrity in GLP/GMP environments.
Technical Context: The Analytical Challenge
Before selecting a standard, one must understand the molecule's behavior. The this compound system exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).
Tautomerism and Detection
While the 4(3H)-one (lactam) form is thermodynamically favored in the solid state and polar solvents (DMSO), the 4-hydroxy (lactim) tautomer can interfere during derivatization or non-polar extraction.
Impurity Profile
Synthesis typically involves the condensation of 2,3-dicarbonyl pyridine derivatives with hydrazine. Common impurities include:
-
Regioisomers: Pyrido[2,3-d]pyridazin-4(3H)-one (isomerization during ring closure).
-
Hydrazine: Genotoxic carryover (requires ppm-level detection).
-
Oxidation Byproducts: C2-hydroxylation mediated by aldehyde oxidase (metabolic mimicry).
Comparative Analysis: Selecting the Right Standard
The choice of reference standard dictates the validity of your biological or release data. We categorize these into three tiers based on regulatory rigor and cost-efficiency.
Comparison Table: Reference Standard Classes
| Feature | Tier 1: Primary CRM (ISO 17034) | Tier 2: Secondary Working Standard | Tier 3: Reagent Grade (Commercial) |
| Purity | > 99.5% (Mass Balance) | > 98.0% (HPLC Area%) | Variable (> 95%) |
| Traceability | NIST/Pharmacopeia Traceable | Traceable to Tier 1 | Vendor CoA only |
| Characterization | 1H/13C NMR, MS, IR, ROI, Water (KF), Residual Solvents | NMR, HPLC-UV | HPLC-UV (often single wavelength) |
| Cost | High ($2,000+ / 100mg) | Moderate (Labor intensive) | Low ($100 - $500 / g) |
| Lead Time | 4-8 Weeks | Immediate (Once established) | 1-2 Weeks |
| Use Case | GMP Release, Method Validation | Routine QC, Stability Studies | HTS Screening, SAR Synthesis |
Expert Insight on Selection
-
For GLP Tox Studies: You must use a Tier 2 standard fully characterized against a Tier 1 CRM. Relying on Tier 3 reagents often leads to calculating incorrect dosages due to unaccounted solvates (DMSO/Water) which are common in this scaffold.
-
For Early SAR: Tier 3 is acceptable, provided you run a "Purity Check" (Protocol A below) to ensure no regioisomeric contamination, which can yield false-negative biological data.
Decision Logic & Workflow
The following decision tree illustrates the selection process based on the stage of drug development.
Figure 1: Decision matrix for selecting the appropriate this compound reference standard based on development phase.
Experimental Protocols
To ensure "Self-Validating" science, the following protocols allow you to verify the quality of a Tier 3 reagent or establish a Tier 2 working standard.
Protocol A: Orthogonal Purity Assessment (HPLC-UV-MS)
Objective: Separate the target scaffold from synthetic intermediates (hydrazines) and regioisomers.
Method Parameters:
-
Instrument: UHPLC coupled with PDA and SQ/Q-ToF MS.
-
Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm. Reasoning: Standard C18 often fails to retain the polar pyridazine core; T3 provides better retention for polar heterocycles.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Note: Avoid formic acid if studying acid-labile solvates; neutral pH improves peak shape for basic nitrogens.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 2% B (Isocratic hold for polar impurities)
-
1-8 min: 2% -> 40% B
-
8-10 min: 40% -> 95% B
-
-
Detection: UV at 254 nm (aromatic core) and 210 nm (impurities). MS in ESI+ mode.
Acceptance Criteria:
-
Main peak purity (UV) > 98.0%.
-
No single impurity > 0.5%.
-
Mass confirmation
.
Protocol B: Structural Identification via qNMR
Objective: Confirm structure and quantify solvent content (DMSO/Water) which is critical for potency calculations.
Methodology:
-
Solvent: Dissolve 10 mg of standard in 600 µL DMSO-d6 .
-
Tip: If exchangeable protons (NH) are broad, add 1 drop of D2O (Note: this wipes the NH signal) or use TFA-d to sharpen signals by forcing protonation.
-
-
Acquisition: 1H NMR (400 MHz minimum), d1 (relaxation delay) = 30s (for qNMR).
-
Key Diagnostic Signals:
-
H1 (Singlet, ~9.2 ppm): Proton adjacent to pyridine nitrogen.
-
NH (Broad, ~12.5 - 13.0 ppm): Lactam proton.
-
Coupling: Verify the AB system of the pyridine ring if unsubstituted.
-
Visualizing the Scaffold & Tautomerism
Understanding the tautomeric shift is vital for interpreting LC-MS fragmentation and binding modes in docking studies.
Figure 2: Tautomeric equilibrium of the this compound system. The lactam form is generally the relevant species for reference standard characterization.
References
-
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2] (2000).[2][3][4] Link
-
PubChem. Pyrido[3,4-d]pyridazine Compound Summary. National Library of Medicine. Link
-
Wroclaw Medical University. 7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis and structural analysis. Acta Crystallogr C Struct Chem. (2025).[5] Link
-
Journal of Medicinal Chemistry. 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 and KDM5 Inhibitors.[6] ACS Publications. (2016).[6] Link
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. (2022).[7] Link
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- 5. 7-(4-Chlorophenyl)-1-hydroxy-5-methylthis compound: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Validating PARP Inhibitory Activity in Pyrido[3,4-d]pyridazinone Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of novel pyrido[3,4-d]pyridazinone analogs as inhibitors of Poly(ADP-ribose) polymerase (PARP). We move beyond a simple recitation of protocols to offer a strategic, field-proven perspective on experimental design, data interpretation, and comparative analysis against established benchmarks.
The Rationale: PARP Inhibition, Synthetic Lethality, and the Promise of Novel Scaffolds
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular DNA damage response (DDR). They function as sentinels, detecting single-strand DNA breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[1][2] The therapeutic strategy behind PARP inhibitors (PARPi) is rooted in the concept of synthetic lethality .[1][3]
In cancer cells with defects in the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—often due to mutations in genes like BRCA1 or BRCA2—the inhibition of PARP-mediated SSB repair is catastrophic.[2][4][5] Unrepaired SSBs are converted into toxic DSBs during DNA replication.[3][6] The cell, now lacking both a primary (BER, due to the inhibitor) and secondary (HR, due to mutation) repair mechanism, cannot resolve this damage, leading to genomic instability and apoptotic cell death.[3][4]
While clinically approved PARPi like Olaparib have revolutionized treatment for certain cancers, the quest for novel chemical scaffolds continues.[4][5] The pyrido[3,4-d]pyridazinone core represents a promising isostere of existing pharmacophores, offering the potential for improved potency, selectivity, and pharmacokinetic properties.[7][8] This guide outlines the critical experiments required to validate and compare these new analogs.
Caption: A systematic workflow for validating novel PARP inhibitors.
Comparative Performance Data
The ultimate goal is to develop analogs that are superior or comparable to existing standards. Quantitative data should be organized for direct comparison. Studies have shown that certain pyridopyridazinone derivatives can achieve inhibitory potencies on par with the reference drug Olaparib. [7][9] Table 1: Comparative Inhibitory Activity of Pyrido[3,4-d]pyridazinone Analogs vs. Olaparib
| Inhibitor | Scaffold | PARP-1 IC₅₀ (nM) | Selectivity Profile | Cell Viability IC₅₀ (BRCA-mut, nM) | Reference |
| Olaparib | Phthalazinone | ~1-5 | PARP1/2 Inhibitor | ~10-100 (cell line dependent) | [10][11] |
| Compound 8a | Pyridopyridazinone | 36 | Not Reported | Not Reported | [7] |
| YCH3971 | Pyrrolo[1,2-b]pyridazin-2(1H)-one | 7.52 | >1000-fold vs PARP2 | 2.10 (MDA-MB-436) | [12] |
| Hypothetical Analog X | Pyrido[3,4-d]pyridazinone | Data to be determined | Data to be determined | Data to be determined | N/A |
Note: IC₅₀ values can vary based on assay conditions. The data presented are for comparative purposes.
Key Experimental Protocols & The Causality Behind Them
Here we detail the essential protocols. Each section includes a "Rationale" to explain the scientific reasoning behind the methodology, a cornerstone of robust research.
Protocol: Biochemical PARP-1 Enzymatic Assay (ELISA-based)
This initial screen directly measures the inhibitor's ability to block the enzymatic activity of purified PARP-1.
-
Rationale: This is the most direct test of target engagement. It isolates the enzyme and inhibitor from the complexities of a cellular environment to provide a clean measure of potency (IC₅₀). An ELISA format is often chosen for its high-throughput capability and sensitivity. [13][14][15]
-
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins, the primary substrate for PARP-1 in this assay format. Incubate and then wash to remove unbound histones.
-
Inhibitor Preparation: Perform a serial dilution of the pyrido[3,4-d]pyridazinone analog and the reference compound (e.g., Olaparib) to create a range of concentrations for IC₅₀ determination.
-
Reaction Setup: To each well, add the reaction buffer, activated DNA (to stimulate PARP activity), biotinylated NAD+ (the substrate for PAR polymer synthesis), and the diluted inhibitor. [16] 4. Enzyme Addition: Initiate the reaction by adding a fixed concentration of purified recombinant PARP-1 enzyme to each well. Incubate at room temperature to allow for poly(ADP-ribosyl)ation (PARylation) of the coated histones.
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP, which binds to the incorporated biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate. The intensity of the resulting signal is directly proportional to PARP-1 activity. [17] 7. Data Analysis: Read the plate on a luminometer or spectrophotometer. Plot the signal intensity against the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Protocol: Cellular PARylation Inhibition Assay (Western Blot)
This assay validates that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.
-
Rationale: A compound can be a potent enzymatic inhibitor but fail as a drug due to poor cell permeability or rapid efflux. This assay confirms target engagement within the cell. We induce DNA damage to upregulate PARP activity, creating a robust signal to measure inhibition.
-
Step-by-Step Methodology:
-
Cell Culture: Seed a relevant cancer cell line (e.g., HeLa or a BRCA-mutant line like MDA-MB-436) in a multi-well plate and allow cells to adhere.
-
Inhibitor Treatment: Treat the cells with various concentrations of the pyrido[3,4-d]pyridazinone analog for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Induce DNA Damage: Expose the cells to a DNA-damaging agent (e.g., hydrogen peroxide or MMS) for a short period (e.g., 15 minutes) to stimulate a strong PARP1 response.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for poly(ADP-ribose) (anti-PAR).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Incubate with a loading control antibody (e.g., anti-GAPDH or anti-Actin) to verify equal protein loading.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. A dose-dependent decrease in the PAR signal indicates effective cellular inhibition. [18]
-
Protocol: Synthetic Lethality Cell Viability Assay
This is the critical functional assay, demonstrating the inhibitor's selective toxicity to cancer cells with specific DNA repair defects.
-
Rationale: The therapeutic principle of PARP inhibitors is synthetic lethality. [2]Therefore, a successful analog must demonstrate significantly greater cytotoxicity in HR-deficient (e.g., BRCA1-mutant) cells compared to their isogenic, HR-proficient counterparts. This differential effect is the hallmark of a clinically promising PARPi.
-
Step-by-Step Methodology:
-
Cell Lines: Utilize a matched pair of cell lines, such as UWB1.289 (BRCA1-mutant) and UWB1.289+BRCA1 (the same line with BRCA1 re-introduced). [19] 2. Cell Seeding: Seed both cell lines at a low density in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a wide range of concentrations of the pyrido[3,4-d]pyridazinone analog.
-
Incubation: Incubate the cells for an extended period (typically 5-7 days) to allow for multiple cell divisions, during which the lethal effects of PARP inhibition will manifest.
-
Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence data to vehicle-treated controls. Plot the percentage of viable cells against the log of the inhibitor concentration for each cell line. Calculate the IC₅₀ for each. A significantly lower IC₅₀ in the BRCA1-mutant line compared to the corrected line confirms synthetic lethality.
-
Beyond Catalytic Inhibition: The Importance of PARP Trapping
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage. [3][6]This PARP-DNA complex is itself a toxic lesion that obstructs DNA replication and repair, contributing significantly to the inhibitor's cytotoxicity. [20]Therefore, evaluating the trapping potential of new analogs is crucial.
-
Recommended Assay: A Fluorescence Polarization (FP) Assay can quantify trapping. [14]In this format, a fluorescently labeled DNA probe is used. PARP binding to this probe increases its molecular weight, slowing its rotation and increasing the polarization of emitted light. A potent trapping agent will stabilize this PARP-DNA interaction, leading to a strong, dose-dependent increase in the FP signal. [14][16]
Conclusion
The validation of novel pyrido[3,4-d]pyridazinone PARP inhibitors requires a multi-faceted approach that builds a compelling case from enzymatic potency to selective cellular lethality. By systematically applying the biochemical and cell-based assays outlined in this guide, researchers can effectively characterize their analogs, benchmark them against established standards like Olaparib, and identify lead candidates with the potential for clinical translation. The key to success lies not just in executing these protocols, but in understanding the scientific rationale that links each step, ensuring a robust and defensible data package for these promising therapeutic agents.
References
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- Title: PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
- Title: The mechanism of PARP inhibitor action is identified.
- Title: What are PARP inhibitors?
- Title: A Comparative Guide to PARP Inhibitors in Oncology Research.
- Title: A Comparative Analysis of PARP Inhibitors: Olaparib, Rucaparib, and Talazoparib.
- Title: Design, synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as a new class of PARP-1 inhibitors.
- Title: PARP assay kits.
- Title: Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold.
- Title: Application Notes and Protocols for In Vivo Efficacy Studies of PARP1 Inhibitors in Mice.
- Title: Cross-Validation of PARP Inhibitor Activity in Diverse Cell Lines: A Comparative Guide.
- Title: A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models.
- Title: PARP assay for inhibitors.
- Title: Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling.
- Title: Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling.
- Title: PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer.
- Title: PARP Assays.
- Title: Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform.
- Title: PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow.
- Title: Targeted cancer therapy: choosing the right assay to assess PARP inhibitors.
- Title: Design, Synthesis and Biological Evaluation of Novel Pyrrolo[1,2-b]pyridazin-2(1H)-ones as Selective PARP1 Inhibitors for Cancer Therapy.
- Title: Pyridazine Based Compounds with PARP-1 Inhibitory Activity.
- Title: Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform.
- Title: PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models.
- Title: Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
- Title: PARP1 Olaparib Competitive Inhibitor Assay Kit.
- Title: Design, synthesis and biological evaluation of novel pyrrolo[1,2-b]pyridazin-2(1H)-ones as selective PARP1 inhibitors for cancer therapy.
- Title: Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib.
- Title: A Comparative Guide to In Vivo Target Engagement Validation for Novel PARP-2 Inhibitors.
- Title: 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships.
- Title: Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Pyrido[3,4-D]pyridazin-4(3H)-one: Essential Personal Protective Equipment (PPE) and Disposal Protocols
Hazard Analysis and Risk Assessment: An Ounce of Prevention
Pyrido[3,4-D]pyridazin-4(3H)-one belongs to the family of pyridazines, which are aromatic heterocyclic compounds. While data on this specific molecule is limited, related compounds like pyridine are known to be flammable, toxic, and skin and respiratory irritants.[1] Exposure can lead to symptoms such as dizziness, headache, nausea, and lung irritation.[1] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the scale of the reaction, the potential for aerosolization, and the specific manipulations involved.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling potentially hazardous chemicals.[1][2] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile or Neoprene Gloves (double-gloving recommended)- Safety Goggles with Side Shields- Laboratory Coat (fully buttoned)- N95 or N100 Particulate Respirator (if not handled in a fume hood) |
| Solution Preparation and Transfers | - Disposable Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat (fully buttoned)- Work within a certified chemical fume hood |
| Running Reactions and Monitoring | - Disposable Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat (fully buttoned)- Work within a certified chemical fume hood |
| Work-up and Purification | - Disposable Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles and Face Shield- Laboratory Coat (fully buttoned)- Work within a certified chemical fume hood |
| Handling of Waste | - Disposable Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat (fully buttoned) |
It is crucial to inspect gloves for any signs of degradation or perforation before and during use. [3]
Step-by-Step Guide to PPE Usage and Decontamination
Donning PPE: A Deliberate and Methodical Approach
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Don a clean, fully-buttoned laboratory coat.
-
Respirator (if required): If handling the solid outside of a fume hood, perform a fit check for your N95 or N100 respirator.
-
Eye and Face Protection: Put on safety goggles. If a splash hazard exists, a face shield should be worn over the goggles.[4]
-
Gloves: Don the first pair of nitrile or neoprene gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step to prevent self-contamination.
-
Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container. Remove the inner pair using the same technique.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove goggles and face shield from the back of your head.
-
Respirator: Remove the respirator from the back of your head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Operational Plan: From Benchtop to Disposal
Engineering Controls: The Foundation of Safety
All work with this compound, especially when handling solutions or running reactions, must be conducted in a properly functioning and certified chemical fume hood.[1][2] This engineering control is the primary method for minimizing inhalation exposure.
Spill Management: Preparedness is Key
In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor. A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be readily accessible. Consult your institution's emergency procedures for detailed guidance on spill cleanup.
First Aid Measures: Immediate and Informed Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal Plan: Responsible Stewardship
All waste contaminated with this compound, including excess reagents, reaction mixtures, contaminated consumables (e.g., gloves, paper towels), and empty containers, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Waste containers must be clearly labeled with the full chemical name and associated hazards.
Conclusion: A Commitment to Safety
The responsible handling of this compound is paramount for the safety of researchers and the integrity of the scientific process. By adhering to the principles of hazard assessment, proper PPE usage, and diligent operational and disposal planning, we can mitigate the potential risks associated with this and other novel chemical entities. This guide serves as a foundational resource, but it is the individual researcher's commitment to a culture of safety that ultimately ensures a secure and productive laboratory environment.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 18). Pyridazine - Safety Data Sheet. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]
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Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrido(3,4-d)pyridazin-4(3H)-one hydrazone. PubChem. Retrieved from [Link]
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MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Pyridazine-3(2H)-one derived drugs (a), synthesis of 4,5-dihydropyridazine-3(2H). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
